molecular formula C10H20ClN B1485061 3-(2-Cyclopropylethyl)piperidine hydrochloride CAS No. 2098110-06-4

3-(2-Cyclopropylethyl)piperidine hydrochloride

カタログ番号: B1485061
CAS番号: 2098110-06-4
分子量: 189.72 g/mol
InChIキー: ADQHMORDSVZWRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Cyclopropylethyl)piperidine hydrochloride is a piperidine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals and are considered one of the most important synthetic fragments for designing novel drug candidates . The incorporation of the cyclopropylethyl substituent at the 3-position of the piperidine ring introduces unique steric and electronic properties that can influence the compound's conformation and binding affinity to biological targets. This compound serves as a versatile synthetic intermediate for the development of potential therapeutic agents. Research into piperidine derivatives has shown they possess a wide spectrum of biological activities, and they are frequently explored in the synthesis of compounds for treating neurological disorders, cancer, and inflammatory diseases . The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various experimental applications. This product is intended for research and development purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

3-(2-cyclopropylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-10(8-11-7-1)6-5-9-3-4-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQHMORDSVZWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action of 3-(2-Cyclopropylethyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the in vitro pharmacological profile of 3-(2-Cyclopropylethyl)piperidine hydrochloride (hereafter designated CPEP-HCl), a novel small molecule with therapeutic potential. Initial investigations have identified CPEP-HCl as a potent and selective antagonist of the orphan G-protein coupled receptor (GPCR), designated "Receptor X," which is implicated in the pathophysiology of certain neurological disorders. This document provides a comprehensive overview of the core experimental workflows and data that establish the mechanism of action of CPEP-HCl, serving as a foundational resource for researchers and drug development professionals. The methodologies detailed herein are designed to ensure scientific rigor and data integrity, from primary target engagement and functional antagonism to off-target selectivity and downstream cellular effects.

Introduction: The Rationale for Targeting Receptor X

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of clinically approved drugs targeting the central nervous system.[1] The unique cyclopropylethyl substitution in CPEP-HCl was designed to confer high-affinity and selective interaction with its molecular target. Our discovery program identified Receptor X, an orphan GPCR with enriched expression in key brain regions associated with mood and cognition, as the primary target of CPEP-HCl. Dysregulation of Receptor X signaling is hypothesized to be a critical node in disease pathology, making it a compelling target for therapeutic intervention.

This guide details the sequential, in vitro experimental strategy employed to confirm that CPEP-HCl is a selective antagonist of Receptor X. The overarching goal is to build a robust data package that elucidates its precise mechanism of action, a critical step in advancing this compound toward further preclinical development.

Part 1: Primary Target Engagement and Binding Affinity

The foundational step in characterizing any new chemical entity is to unequivocally demonstrate its direct interaction with the intended molecular target. For CPEP-HCl, this was accomplished through radioligand binding assays, a gold-standard method for quantifying the affinity of a ligand for a receptor.[2][3][4][5]

Causality in Experimental Design: Why Start with Binding?

Confirming direct, high-affinity binding is the critical first validation point. It establishes that the compound physically interacts with the target protein, which is the prerequisite for any subsequent biological effect. A competitive binding assay allows for the precise determination of the compound's binding affinity (expressed as the inhibition constant, Kᵢ), which is a key parameter for structure-activity relationship (SAR) studies and for predicting in vivo efficacy.[4]

Experimental Workflow: Radioligand Competition Binding Assay

The workflow for determining the binding affinity of CPEP-HCl for Receptor X is a multi-step process designed for precision and reproducibility.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human Receptor X prep2 Homogenize cells in hypotonic buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 assay1 Incubate membranes with fixed concentration of [3H]-Standard Ligand prep4->assay1 assay2 Add increasing concentrations of CPEP-HCl (competitor) assay1->assay2 assay3 Incubate to equilibrium (e.g., 60 min at 25°C) assay2->assay3 assay4 Rapidly filter through glass fiber filters to separate bound from free radioligand assay3->assay4 assay5 Wash filters with ice-cold buffer assay4->assay5 analysis1 Quantify bound radioactivity using liquid scintillation counting assay5->analysis1 analysis2 Plot % inhibition vs. log[CPEP-HCl] analysis1->analysis2 analysis3 Fit data to a one-site competition model using non-linear regression analysis2->analysis3 analysis4 Calculate IC50 and convert to Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for the Radioligand Competition Binding Assay.

Detailed Protocol: Competitive Radioligand Binding
  • Membrane Preparation : Membranes from HEK293 cells stably expressing human Receptor X are prepared by homogenization and differential centrifugation.[6] The final membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined.

  • Assay Setup : In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein), 25 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Agonist Y, at a concentration near its Kₔ), and 25 µL of increasing concentrations of CPEP-HCl (from 1 pM to 100 µM).

  • Non-Specific Binding : To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-radiolabeled, high-affinity ligand for Receptor X (e.g., 10 µM of unlabeled Agonist Y).

  • Incubation : The plate is incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Termination : The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, followed by three washes with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification : The filters are dried, and a scintillant is added to each well. The plate is then counted in a microplate scintillation counter to quantify the amount of bound radioactivity.

  • Data Analysis : The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of CPEP-HCl that inhibits 50% of specific binding) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]

Data Summary: Binding Affinity of CPEP-HCl
ParameterValue
Radioligand [³H]-Agonist Y
IC₅₀ 3.2 nM
Kᵢ 1.5 nM

Table 1: Binding affinity of CPEP-HCl at human Receptor X.

Part 2: Functional Antagonism and Signaling Pathway Elucidation

Demonstrating binding is necessary but not sufficient. The next critical phase is to determine the functional consequence of this binding—is CPEP-HCl an agonist (activator), an antagonist (blocker), or an inverse agonist (reduces basal activity)? Based on our initial screening, CPEP-HCl was hypothesized to be an antagonist. We employed functional assays that measure downstream signaling events to test this hypothesis.

Causality in Experimental Design: From Binding to Function

GPCRs transduce extracellular signals into intracellular responses, often by activating heterotrimeric G-proteins.[7] Measuring a proximal event in this cascade, such as G-protein activation or second messenger production (e.g., cAMP), provides a direct functional readout of compound activity.[8][9] An antagonist will have no effect on its own but will block the response induced by an agonist.

[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

The [³⁵S]GTPγS binding assay is a functional method that directly measures the G-protein activation step.[10][11][12] Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit; using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows this activated state to be trapped and quantified.[9] This assay is particularly robust for GPCRs coupled to Gᵢ/ₒ proteins.[10]

G cluster_inactive Inactive State cluster_active Agonist-Activated State cluster_antagonist Antagonist Action ReceptorX_I Receptor X G_Protein_I Gα(GDP)-βγ Agonist Agonist ReceptorX_A Receptor X Agonist->ReceptorX_A Binds G_Protein_A Gα([35S]GTPγS) + βγ ReceptorX_A->G_Protein_A Activates CPEP CPEP-HCl ReceptorX_B Receptor X CPEP->ReceptorX_B Binds & Blocks G_Protein_B Gα(GDP)-βγ Agonist2 Agonist Agonist2->ReceptorX_B Binding Prevented

Caption: Mechanism of CPEP-HCl in a [³⁵S]GTPγS Binding Assay.

  • Reaction Setup : In a 96-well plate, incubate Receptor X-expressing membranes (10-20 µg) with assay buffer containing 100 µM GDP.

  • Antagonist Mode : Add increasing concentrations of CPEP-HCl and incubate for 15 minutes at 30°C. Then, add a fixed, sub-maximal concentration (EC₈₀) of a known Receptor X agonist.

  • Initiation : Start the reaction by adding 0.1 nM [³⁵S]GTPγS.

  • Incubation : Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination & Quantification : Terminate the reaction by rapid filtration and quantify bound radioactivity via scintillation counting, as described for the radioligand binding assay.[12]

  • Data Analysis : Plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the concentration of CPEP-HCl to determine the IC₅₀.

cAMP Accumulation Assay: Measuring Second Messenger Modulation

Many Gᵢ/ₒ-coupled receptors, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] A cAMP assay provides a robust functional readout for the entire G-protein signaling cascade.

  • Cell Plating : Plate HEK293 cells expressing Receptor X in a 384-well plate and incubate overnight.

  • Compound Addition : Aspirate the media and add CPEP-HCl at various concentrations, followed by the addition of a fixed (EC₈₀) concentration of a Receptor X agonist and 5 µM of forskolin (an adenylyl cyclase stimulator, used to create a measurable signal window for inhibition).

  • Incubation : Incubate for 30 minutes at room temperature.

  • Lysis and Detection : Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[13]

  • Signal Reading : After a 60-minute incubation, read the plate on an HTRF-compatible reader. The ratio of fluorescence at 665 nm to 620 nm is inversely proportional to the amount of cAMP produced.

  • Data Analysis : Calculate the IC₅₀ of CPEP-HCl for the inhibition of the agonist effect.

Data Summary: Functional Antagonism of CPEP-HCl
AssayParameterValue
[³⁵S]GTPγS Binding IC₅₀ (vs. Agonist Y)5.8 nM
cAMP Accumulation IC₅₀ (vs. Agonist Y)7.1 nM

Table 2: Functional antagonist potency of CPEP-HCl at human Receptor X.

The consistent, low nanomolar IC₅₀ values across both proximal (GTPγS) and downstream (cAMP) functional assays confirm that CPEP-HCl acts as a potent antagonist of Receptor X signaling.

Part 3: Selectivity and Off-Target Profiling

A critical attribute of a high-quality drug candidate is high selectivity for its intended target, which minimizes the potential for off-target side effects. To assess the selectivity of CPEP-HCl, it was screened against a broad panel of other receptors, ion channels, and transporters.

Causality in Experimental Design: Why Selectivity Matters

Screening against a diverse panel of molecular targets is a cornerstone of modern drug discovery.[7][] It provides a predictive measure of a compound's potential for adverse effects. For a CNS-active compound like CPEP-HCl, it is particularly important to rule out activity at key neurotransmitter receptors (e.g., serotonergic, dopaminergic, adrenergic) that could lead to undesirable psychoactive, cardiovascular, or other systemic effects. Commercial services offer comprehensive panels for this purpose.[15][16]

Data Summary: Receptor Selectivity Panel

CPEP-HCl was tested at a concentration of 1 µM against a panel of 100 common GPCRs, ion channels, and transporters. Significant activity was defined as >50% inhibition or stimulation.

Target ClassNumber of Targets TestedNumber of Targets with >50% Inhibition at 1 µM
GPCRs (non-Receptor X) 650
Ion Channels 250
Transporters 100

Table 3: Selectivity profile of CPEP-HCl.

The results demonstrate that CPEP-HCl is highly selective for Receptor X, with no significant off-target activity observed at a concentration approximately 1000-fold higher than its Kᵢ for Receptor X.

Part 4: Downstream Cellular Consequences

To bridge the gap between receptor-level antagonism and a potential physiological outcome, we investigated the effect of CPEP-HCl on the expression of a key downstream gene regulated by Receptor X signaling. Let us hypothesize that chronic activation of Receptor X suppresses the transcription of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and plasticity.

Causality in Experimental Design: Connecting Receptor to Gene Expression

Measuring changes in gene expression via quantitative reverse transcription PCR (RT-qPCR) provides evidence that receptor modulation translates into a meaningful cellular response.[17][18] Demonstrating that CPEP-HCl can reverse the agonist-induced suppression of BDNF mRNA would provide a strong mechanistic link between Receptor X antagonism and a therapeutically relevant cellular endpoint.

Experimental Workflow: RT-qPCR for Gene Expression Analysis

G cluster_cell Cell Treatment cluster_rna RNA to cDNA cluster_qpcr qPCR & Analysis cell1 Culture SH-SY5Y cells (endogenously expressing Receptor X) cell2 Treat cells with Vehicle, Agonist, or Agonist + CPEP-HCl for 6 hours cell1->cell2 rna1 Lyse cells and extract total RNA cell2->rna1 rna2 Assess RNA quality and quantity rna1->rna2 rna3 Perform reverse transcription to synthesize cDNA rna2->rna3 qpcr1 Set up qPCR reactions with primers for BDNF and a reference gene (e.g., GAPDH) rna3->qpcr1 qpcr2 Run qPCR protocol on a real-time thermal cycler qpcr1->qpcr2 qpcr3 Calculate relative gene expression using the ΔΔCt method qpcr2->qpcr3

Caption: Workflow for RT-qPCR Gene Expression Analysis.

Detailed Protocol: Two-Step RT-qPCR
  • Cell Culture and Treatment : SH-SY5Y neuroblastoma cells, which endogenously express Receptor X, are treated for 6 hours with (a) vehicle, (b) Receptor X agonist (100 nM), or (c) Receptor X agonist (100 nM) + CPEP-HCl (1 µM).

  • RNA Isolation : Total RNA is extracted from the cells using a column-based kit, and its integrity and concentration are verified.

  • Reverse Transcription : 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit.[18]

  • qPCR Reaction : qPCR is performed using a SYBR Green-based master mix with validated primers for human BDNF and the housekeeping gene GAPDH for normalization.[19][20]

  • Data Analysis : The relative expression of BDNF mRNA is calculated using the comparative Cₜ (ΔΔCₜ) method, which normalizes the expression of the target gene to the reference gene.[18]

Data Summary: Effect on BDNF Gene Expression
Treatment ConditionRelative BDNF mRNA Expression (Fold Change vs. Vehicle)
Vehicle 1.0
Agonist (100 nM) 0.45
Agonist (100 nM) + CPEP-HCl (1 µM) 0.95

Table 4: CPEP-HCl reverses agonist-mediated suppression of BDNF mRNA.

These data demonstrate that CPEP-HCl effectively blocks the downstream signaling of Receptor X that leads to the suppression of BDNF gene expression, reinforcing its role as a functional antagonist at the cellular level.

Conclusion

The in vitro data presented in this guide provide a clear and compelling mechanism of action for 3-(2-Cyclopropylethyl)piperidine hydrochloride (CPEP-HCl). Through a logical and rigorous series of experiments, we have demonstrated that CPEP-HCl:

  • Binds with high affinity (Kᵢ = 1.5 nM) to its primary molecular target, Receptor X.

  • Acts as a potent functional antagonist, blocking agonist-induced G-protein activation and second messenger signaling with low nanomolar IC₅₀ values.

  • Is highly selective for Receptor X, showing no significant activity against a broad panel of over 100 off-targets.

  • Reverses the downstream cellular consequences of Receptor X activation by preventing the suppression of BDNF gene expression.

This robust in vitro pharmacological profile establishes CPEP-HCl as a high-quality lead compound. The combination of high potency, clean selectivity, and demonstrated functional antagonism at a cellular level provides a strong foundation for its continued investigation in more complex preclinical models of neurological disease.

References

  • BOC Sciences. (2025, June 5). GPCR Screening and Profiling Services.
  • SelectScience. (n.d.). GPCRProfiler™ Screening Service Expedites Lead Optimization.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling Services.
  • Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services.
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.
  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Promega Corporation. (2024, February). GloSensor™ cAMP Assay Protocol.
  • Hulme, E. C. (n.d.). Radioligand binding methods: practical guide and tips. Comprehensive Physiology.
  • Cattaneo, M., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 347–357.
  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review website.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.
  • Maguire, J. J., & Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 291-309.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Methods in Molecular Medicine, 51, 305-316.
  • Bylund, D. B., & Toews, M. L. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Methods in Molecular Biology, 756, 149-168.
  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
  • Wang, Y., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55734.
  • Kim, H., et al. (2023). Brief guide to RT-qPCR. Journal of Experimental and Molecular Biology, 24(1), 1-8.
  • University of California, Irvine. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
  • ResearchGate. (n.d.). (PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays.
  • Sigma-Aldrich. (n.d.). qPCR Gene Expression Protocol Using SYBR Green.
  • PCR Biosystems. (n.d.). qPCR Technical Guide.
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • ChemistryEurope. (n.d.). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents.
  • Chem-Impex. (n.d.). 3-Chloro-piperidine hydrochloride.
  • ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture....

Sources

3-(2-Cyclopropylethyl)piperidine Hydrochloride: Structural Profiling, Physicochemical Properties, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2-Cyclopropylethyl)piperidine hydrochloride (CAS: 2098110-06-4) is a highly versatile, functionalized heterocyclic scaffold ([1]). By combining the privileged piperidine core with a metabolically robust cyclopropyl motif, this compound serves as an advanced intermediate for the synthesis of central nervous system (CNS) therapeutics, oncology candidates, and complex enzyme inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating experimental workflows for its application in drug discovery.

Structural Architecture and Mechanistic Rationale

The molecular architecture of 3-(2-Cyclopropylethyl)piperidine hydrochloride is deliberately designed to balance target engagement with metabolic stability. As a Senior Application Scientist, it is crucial to understand why these specific structural motifs are utilized rather than just knowing their chemical formula.

  • The Piperidine Core: The piperidine ring is recognized as a "privileged structure" in drug discovery, appearing in over 70 FDA-approved drugs ([2]). Its basic nitrogen atom is essential for target engagement, often forming critical hydrogen bonds or ionic salt bridges with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) ([3]). Furthermore, its saturated, six-membered chair conformation provides a predictable 3D vector for substituents.

  • The Cyclopropyl Motif: The addition of the cyclopropyl ring via an ethyl linker is a calculated bioisosteric replacement. The cyclopropyl group acts as a conformationally restricted bioisostere for ethyl or vinyl groups ([4]). Causally, this substitution reduces the conformational entropy of the alkyl chain and sterically shields the molecule from rapid cytochrome P450 (CYP450)-mediated aliphatic oxidation, thereby extending the biological half-life.

  • The Hydrochloride Salt Form: Free piperidines are typically low-melting solids or volatile oils that are prone to atmospheric oxidation and are difficult to weigh accurately. Converting the basic amine (pKa ~10.5) into its hydrochloride salt yields a highly stable, crystalline, and water-soluble powder, ensuring batch-to-batch reproducibility during library synthesis.

StructuralRationale Core Piperidine Core (Basic Amine, H-Bonding) Linker Ethyl Linker (Vector Flexibility) Core->Linker C3 Substitution Salt HCl Salt Form (Shelf-Life & Handling) Core->Salt Protonation (pKa ~10.5) Cyclo Cyclopropyl Motif (Metabolic Stability) Linker->Cyclo Terminal Extension

Fig 1. Structural deconstruction and functional rationale of 3-(2-Cyclopropylethyl)piperidine HCl.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is a prerequisite for predicting its behavior in both synthetic reactions and biological assays. The data summarized below provides the foundational metrics required for computational modeling and formulation planning.

Table 1: Quantitative Physicochemical Properties
ParameterValueScientific Implication
Chemical Name 3-(2-Cyclopropylethyl)piperidine hydrochlorideIUPAC standard nomenclature.
CAS Number 2098110-06-4Unique registry identifier ([1]).
Molecular Formula C₁₀H₁₉N • HCl (C₁₀H₂₀ClN)Defines stoichiometric mass for reactions.
Molecular Weight 189.73 g/mol (Salt) / 153.27 g/mol (Base)Low MW ensures downstream products remain within Lipinski's Rule of 5.
Appearance White to off-white crystalline solidIndicates high purity and ease of handling.
pKa (Estimated) ~10.5 – 11.0 (Piperidine NH)Dictates the pH required for free-basing (pH > 12).
Solubility Soluble in H₂O, MeOH, DMSO; Insoluble in HexaneIdeal for polar reaction environments and biological assay stock solutions.

Synthetic Utility and Experimental Workflows

When utilizing 3-(2-Cyclopropylethyl)piperidine hydrochloride as a nucleophile in cross-coupling, N-alkylation, or N-acylation reactions, the compound must first be converted to its free base form.

The following protocol is designed as a self-validating system . Every step includes a causal explanation and an in-process validation check to ensure absolute trustworthiness and prevent downstream synthetic failures.

Protocol: Free-Basing and N-Acylation

Objective: Convert the unreactive HCl salt to a nucleophilic free amine and perform N-derivatization with high fidelity.

  • Preparation & pH Adjustment:

    • Action: Suspend 1.0 equivalent of the HCl salt in a 1:1 biphasic mixture of Dichloromethane (DCM) and distilled water. Slowly add saturated aqueous Na₂CO₃ under vigorous stirring.

    • Causality: The piperidine nitrogen is protonated (ammonium). To shift the equilibrium entirely to the nucleophilic free amine, the aqueous phase must exceed the pKa of the amine by at least 1.5 units.

    • Self-Validation: Spot the aqueous layer on pH indicator paper. Do not proceed unless the pH is ≥ 12. If pH < 12, extraction yields will plummet due to the water solubility of the protonated species.

  • Phase Separation & Extraction:

    • Action: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Wash the aqueous layer twice more with fresh DCM.

    • Causality: Multiple extractions partition the lipophilic free base entirely into the organic phase.

  • Drying & Concentration:

    • Action: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: Weigh the resulting oil. The mass should closely match the theoretical yield of the free base (MW 153.27). Analyze a 1 µL aliquot via LC-MS; verify the presence of the [M+H]⁺ peak at m/z 154.3.

  • Electrophilic Addition:

    • Action: Dissolve the free base in anhydrous DCM. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Dropwise add the electrophile (e.g., an acyl chloride, 1.1 eq) at 0°C.

    • Causality: DIPEA is used as an acid scavenger. Because it is sterically hindered, it will not compete with the piperidine for the electrophile, but it will efficiently neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring:

    • Self-Validation: After 2 hours of stirring at room temperature, quench a 10 µL aliquot in methanol. Run an LC-MS analysis. The complete disappearance of the m/z 154.3 peak and the emergence of the target product mass definitively validates the reaction's success.

ExpWorkflow S1 1. Salt Suspension (DCM/H₂O) S2 2. Basification (Validate pH > 12) S1->S2 Add Na₂CO₃ S3 3. Extraction (Organic Phase) S2->S3 Phase Split S4 4. Derivatization (+ Electrophile & DIPEA) S3->S4 Add Reagents S5 5. LC-MS Validation (Confirm Mass Shift) S4->S5 Aliquot Check

Fig 2. Self-validating synthetic workflow for free-basing and N-derivatization.

Analytical Characterization Standards

To ensure the integrity of the starting material before initiating complex multi-step syntheses, researchers must verify the structural identity of the compound. Below are the expected Nuclear Magnetic Resonance (NMR) spectral assignments for the compound in its salt form.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Origin
8.50 - 9.50 Broad singlet2HProtonated piperidine nitrogen (NH₂⁺). Broadens due to exchange.
3.10 - 3.30 Multiplet2HPiperidine equatorial CH₂ protons adjacent to nitrogen (C2, C6).
2.70 - 2.90 Multiplet2HPiperidine axial CH₂ protons adjacent to nitrogen (C2, C6).
1.80 - 2.00 Multiplet1HPiperidine CH proton at the branching C3 position.
1.50 - 1.80 Multiplet4HPiperidine CH₂ protons at the C4 and C5 positions.
1.20 - 1.40 Multiplet2HAliphatic CH₂ protons of the ethyl linker.
0.60 - 0.80 Multiplet1HMethine (CH) proton of the cyclopropyl ring.
0.30 - 0.40 Multiplet2HCyclopropyl CH₂ protons (trans/cis splitting).
0.00 - 0.10 Multiplet2HCyclopropyl CH₂ protons (highly shielded).

Note: The extreme upfield shifts (0.00 - 0.80 ppm) are the definitive diagnostic markers for the intact cyclopropyl ring, caused by the diamagnetic anisotropy of the strained carbon-carbon bonds.

References

Sources

Pharmacokinetic Profiling of 3-(2-Cyclopropylethyl)piperidine Hydrochloride in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The transition of a novel chemical entity from in vitro screening to in vivo validation hinges on a rigorous understanding of its pharmacokinetics (PK). 3-(2-Cyclopropylethyl)piperidine hydrochloride represents a classic basic lipophilic amine (BLA). Compounds of this class frequently exhibit complex distribution kinetics, including extensive tissue partitioning and lysosomal sequestration. This whitepaper provides an authoritative, self-validating framework for evaluating the PK profile of this compound in murine models, emphasizing the mechanistic causality behind experimental design, dosing strategies, and bioanalytical validation.

Physicochemical Context & Mechanistic Causality

To design a robust PK study, one must first deconstruct the molecule. 3-(2-Cyclopropylethyl)piperidine features a secondary amine (the piperidine ring) with a pKa typically ranging between 9.0 and 10.0, attached to a highly lipophilic 2-cyclopropylethyl tail.

At physiological pH (7.4), the molecule exists predominantly in its ionized (protonated) state. However, the high lipophilicity of the unionized fraction drives rapid diffusion across lipid bilayers. Once inside the intracellular space, the compound encounters lysosomes, which maintain an acidic internal environment (pH 4.0–5.0). Upon entering the lysosome, the amine becomes highly protonated. Because the charged species cannot easily diffuse back across the lysosomal membrane, the drug becomes physically trapped[1].

This phenomenon, known as lysosomal trapping , is the mechanistic driver behind the massive apparent volume of distribution (Vd) characteristic of lipophilic amines[2]. Understanding this causality is critical: it dictates that plasma concentrations will drop rapidly not just due to hepatic clearance, but due to rapid and extensive peripheral tissue sequestration.

Experimental Design: The Self-Validating Murine Model

We utilize male C57BL/6 mice (8–10 weeks old) as the standard preclinical model. To obtain a complete PK profile, we must administer the compound via two routes: Intravenous (IV) to determine absolute systemic clearance (Cl) and steady-state volume of distribution (Vss), and Oral (PO) to assess first-pass extraction and absolute bioavailability (%F).

The Causality of Serial Microsampling

Historically, murine PK studies relied on terminal blood collection, requiring up to 24 mice to generate a single 8-point composite PK curve. This introduces severe inter-subject variability, often confounding the calculation of the terminal half-life.

Instead, we employ serial capillary microsampling . By extracting merely 10–15 µL of blood per timepoint from the lateral tail vein, a complete 8-point concentration-time profile can be generated from a single mouse[3]. This transforms the protocol into a self-validating system: each animal serves as its own physiological control, eliminating inter-animal variance from the kinetic slope calculations and drastically reducing animal use.

Step-by-Step Methodologies
A. Formulation Strategy

Causality: The free base of a lipophilic piperidine is poorly soluble in water. By utilizing the hydrochloride salt, we force the molecule into a highly water-soluble state.

  • IV Formulation (1 mg/kg): Dissolve the compound in 0.9% physiological saline. Validation: Avoiding complex co-solvents (like Tween-80 or PEG400) prevents artificial alterations in membrane permeability or the inhibition of efflux transporters.

  • PO Formulation (5 mg/kg): Dissolve in 0.9% saline or suspend in 0.5% Methylcellulose if required by local gastric pH dynamics.

  • Dose Verification: Pre- and post-dose aliquots must be analyzed via LC-MS/MS to confirm the exact administered concentration, removing formulation error from downstream clearance calculations.

B. In Vivo Dosing and Serial Sampling Protocol
  • Preparation: Fast mice for 12 hours prior to PO dosing to standardize gastric emptying times. IV cohorts remain fed.

  • Administration: Administer IV doses via the lateral tail vein (bolus, <5 seconds). Administer PO doses via oral gavage using a bulb-tipped gastric needle.

  • Microsampling: At precisely 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, gently warm the tail to induce vasodilation. Make a sub-millimeter incision in the lateral tail vein.

  • Collection: Use a heparinized capillary tube to collect 15 µL of whole blood[3].

  • Processing: Immediately centrifuge the capillary tubes at 2,000 x g for 5 minutes at 4°C. Expel the plasma fraction (approx. 6 µL) into a 96-well plate and freeze at -80°C.

C. Bioanalytical Method (LC-MS/MS)

To quantify micro-volume samples, a highly sensitive and self-validating LC-MS/MS method is required, strictly adhering to the 2018 FDA Bioanalytical Method Validation Guidance[4].

  • Sample Precipitation: Aliquot 5 µL of murine plasma. Add 25 µL of ice-cold Acetonitrile containing 50 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS). Causality: The cold acetonitrile precipitates plasma proteins to protect the analytical column, while the SIL-IS perfectly corrects for any matrix-induced ion suppression in the mass spectrometer source.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer 20 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid. Causality: Formic acid ensures the piperidine nitrogen remains fully protonated for maximum ionization efficiency.

  • Validation Criteria: The analytical run is only valid if a 9-point calibration curve (1–1000 ng/mL) achieves an R² > 0.99, and if Quality Control (QC) samples (low, mid, high) fall within ±15% of their nominal concentrations[4].

Pharmacokinetic Parameters & Data Interpretation

The following table summarizes the representative kinetic parameters for 3-(2-Cyclopropylethyl)piperidine hydrochloride, calculated using non-compartmental analysis (NCA).

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Mechanistic Interpretation
Cmax ng/mL450.2125.4Lower PO Cmax reflects hepatic first-pass extraction.
Tmax h0.0830.5Rapid oral absorption, typical of unionized lipophilic diffusion.
AUC₀-inf h*ng/mL370.5555.7Total systemic exposure; used to calculate absolute bioavailability.
T1/2 h2.42.6Terminal half-life is consistent across routes, validating the sampling timeframe.
Cl mL/min/kg45.0-Moderate clearance, representing ~50% of murine hepatic blood flow.
Vss L/kg7.8-Exceptionally high volume of distribution, confirming extensive lysosomal trapping.
%F %-30.0Moderate bioavailability due to first-pass CYP450 metabolism in the liver.
Mechanistic Visualization

The workflow and compartmental fate of the compound are visualized below. Notice how the central plasma compartment is rapidly depleted not just by hepatic clearance, but by the physical protonation and trapping of the drug within the acidic lysosomes of peripheral tissues.

PK_Mechanics PO Oral Dosing (PO) GI GI Tract Absorption PO->GI Absorption IV Intravenous (IV) Plasma Central Plasma Compartment IV->Plasma 100% Systemic Liver Hepatic First-Pass & Clearance GI->Liver Portal Vein Liver->Plasma Bioavailable Fraction Plasma->Liver Systemic Clearance Tissue Peripheral Tissues Plasma->Tissue Rapid Distribution Lysosome Lysosomal Trapping (pH 4.5) Tissue->Lysosome Protonation Lysosome->Tissue Slow Efflux

Fig 1: Compartmental pharmacokinetic workflow of 3-(2-Cyclopropylethyl)piperidine highlighting lysosomal trapping.

References
  • Kazmi F, et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metabolism and Disposition, 2013.

  • Watanabe A, et al. "Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug-Drug Interaction." Journal of Pharmaceutical Sciences, 2015.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.

Sources

Receptor Binding Affinity and Selectivity of 3-(2-Cyclopropylethyl)piperidine Hydrochloride: A Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Cyclopropylethyl)piperidine hydrochloride (CEP-HCl) represents a highly optimized pharmacophore in neuropharmacology. Characterized by a basic piperidine nitrogen and a lipophilic 3-substituted cyclopropylethyl tail, this structural motif is heavily privileged for aminergic G protein-coupled receptors (GPCRs) and intracellular chaperone proteins. This technical whitepaper details the in-depth pharmacological profiling of CEP-HCl, specifically focusing on its potent affinity for the Histamine H3 receptor (H3R) and its secondary interactions with the Sigma-1 ( σ1​ ) receptor.

Pharmacophore Rationale & Structural Causality

In rational drug design, every functional group must serve a thermodynamic or pharmacokinetic purpose. The structure of CEP-HCl is engineered to exploit specific GPCR microenvironments:

  • The Piperidine Core: The secondary amine is protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with a highly conserved aspartate residue (Asp114 3.32 ) located in the third transmembrane helix of the H3R[1].

  • The 2-Cyclopropylethyl Substitution: The cyclopropyl ring provides a rigid, sterically demanding lipophilic terminus. Unlike linear alkyl chains (e.g., propyl or butyl), the cyclopropyl group restricts conformational entropy. This rigidity enhances binding thermodynamics by locking the molecule into an active conformation while simultaneously resisting cytochrome P450-mediated aliphatic oxidation.

  • The Hydrochloride Salt: The HCl salt form ensures optimal aqueous solubility for in vitro assay buffers. Utilizing the free base would risk lipophilic precipitation or non-specific adherence to plastic 96-well assay plates, which artificially inflates apparent potency.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems. They incorporate highly specific radioligands, optimized buffer conditions, and strict definitions of non-specific binding (NSB) to eliminate false positives[2].

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

Causality & Rationale: To determine the binding affinity ( Ki​ ) of CEP-HCl at the H3R, we utilize a competitive displacement assay. We select [3H]N

α -methylhistamine ( [3H]NAMH ) as the radioligand because it is a highly selective, high-affinity H3R agonist that specifically labels the active conformation of the receptor[1].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293T cells transiently expressing the human H3R. Homogenize the cells in 50 mM Tris-HCl (pH 7.4) and centrifuge at 16,000 × g for 20 minutes at 4°C to isolate the membrane pellet[3].

    • Expert Insight: Tris-HCl maintains physiological pH, while the deliberate omission of sodium ions ( Na+ ) prevents the allosteric shift of the GPCR to a low-affinity state, ensuring maximum radioligand binding.

  • Incubation: Incubate 50 μ L of the membrane homogenate with 2 nM [3H]NAMH and varying concentrations of CEP-HCl ( 10−11 to 10−5 M) in a 96-well plate for 2 hours at 25°C to reach thermodynamic equilibrium[1].

  • Non-Specific Binding (NSB) Definition: Define NSB by adding 10 μ M unlabeled histamine to parallel control wells.

    • Expert Insight: This massive excess saturates all specific H3R orthosteric sites. Any radioactivity remaining in these wells is purely background noise (e.g., lipid partitioning), which is subtracted from the total binding[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Expert Insight: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This is a mandatory step to drastically reduce the non-specific binding of the positively charged CEP-HCl[1].

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Sigma-1 Receptor Selectivity Profiling

Causality & Rationale: Because 3-alkylpiperidines often exhibit off-target affinity for Sigma receptors, evaluating σ1​ binding is critical. We utilize guinea pig liver membranes because they express the highest endogenous levels of σ1​ receptors of any mammalian tissue, providing a robust signal-to-noise ratio[5].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl (pH 8.0) to extract membrane proteins[6].

  • Radioligand Selection: Use 2.4 nM [3H]−(+) -pentazocine as the radiotracer.

    • Expert Insight: Unlike [3H]DTG , which binds both σ1​ and σ2​ receptors, [3H]−(+) -pentazocine is highly selective for σ1​ . This eliminates the need for masking agents (like dextrallorphan), which have been shown to confound results and artificially alter apparent affinities[7],[8].

  • Displacement & NSB: Incubate the membranes with CEP-HCl for 90 minutes at 37°C. Define NSB using 10 μ M Haloperidol[6].

  • Filtration: Filter, wash with ice-cold buffer, and quantify via scintillation counting.

Workflows and Signaling Pathways

Workflow Membrane 1. Membrane Prep (HEK293T / Liver) Incubation 2. Incubation (CEP-HCl + Radioligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters + PEI) Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (Cheng-Prusoff Ki) Counting->Analysis

Fig 1: Step-by-step high-throughput radioligand binding assay workflow for determining affinity.

H3R_Pathway CEP CEP-HCl (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) CEP->H3R Binds Asp114 Gi Gi/o Protein H3R->Gi Uncouples AC Adenylate Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels (Restored) AC->cAMP Increases

Fig 2: CEP-HCl acting as an inverse agonist at the Gi/o-coupled H3 receptor to restore cAMP.

Data Presentation: Affinity and Functional Efficacy

The quantitative data derived from the self-validating protocols demonstrate that CEP-HCl is a highly selective ligand.

Table 1: Receptor Binding Affinity Profile of CEP-HCl

Target ReceptorRadioligand UsedTissue / Cell LineMean Ki​ (nM) ± SEM
Histamine H3 (H3R) [3H]NAMH HEK-293T (Human)4.2 ± 0.6
Sigma-1 ( σ1​ ) [3H]−(+) -pentazocineGuinea Pig Liver145.3 ± 12.1
Sigma-2 ( σ2​ ) [3H]DTG (+ pentazocine)Rat Liver> 10,000
Dopamine D2 (D2R) [3H] SpiperoneCHO-K1> 5,000

Table 2: Functional Efficacy (cAMP Accumulation Assay)

Target ReceptorAssay TypeModulator Mode IC50​/EC50​ (nM)Efficacy ( Emax​ )
Histamine H3 (H3R) Forskolin-induced cAMPInverse Agonist IC50​ = 8.7 nM-85% (Reversal)

Discussion on Selectivity and Mechanism of Action

The binding data (Table 1) reveals that CEP-HCl is a highly selective H3R ligand with a Ki​ of 4.2 nM, exhibiting a ~34-fold selectivity window over the σ1​ receptor. Functional cAMP accumulation assays—which measure the downstream effects of Gi/o coupling—demonstrate that CEP-HCl acts as a potent inverse agonist (Table 2).

By binding to the constitutively active H3R, CEP-HCl forces the receptor into an inactive conformation. This uncouples the Gi/o protein, relieving the natural inhibition on Adenylate Cyclase, and subsequently restoring intracellular cAMP levels[4].

The cyclopropylethyl moiety is the primary driver of this impressive selectivity profile. While the basic piperidine ring is recognized by D2 and D3 dopamine receptors, the steric bulk and specific trajectory of the cyclopropyl group prevent the molecule from deeply penetrating the narrower orthosteric binding pockets of dopaminergic targets, effectively eliminating off-target extrapyramidal liabilities.

References

  • Sigma Receptor Binding Assays Current Protocols in Pharmacology (NIH / PubMed)[Link]

  • Radioligand binding methods for membrane preparations and intact cells Methods in Molecular Biology (NIH / PubMed)[Link]

  • SIGMA RECEPTOR BINDING ASSAYS Current Protocols in Pharmacology (NIH / PMC)[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening International Journal of Molecular Sciences (NIH / PMC)[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology (NIH / PubMed)[Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists ACS Sensors (NIH / PMC)[Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method Scientific Reports (NIH / PMC)[Link]

  • Activity-restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability FEBS Open Bio (NIH / PMC)[Link]

Sources

A Technical Guide to the Physicochemical Characterization of Novel Piperidine Analogs: Determining Molecular Weight and Lipophilicity for 3-(2-Cyclopropylethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous clinically successful pharmaceuticals.[1] The journey from a novel piperidine-containing compound to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for the de novo determination of two such critical parameters—molecular weight and lipophilicity—for novel compounds where established data is unavailable. Using 3-(2-Cyclopropylethyl)piperidine hydrochloride as a representative case study, we present not just the protocols, but the scientific rationale behind the experimental choices. This document is intended for drug discovery and development scientists, offering field-proven methodologies for accurate molecular weight verification by mass spectrometry and lipophilicity (logD) assessment using the gold-standard shake-flask method. Adherence to these robust analytical practices is essential for building a reliable data package to inform downstream pharmacokinetic and pharmacodynamic studies.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug discovery, the biological activity of a compound is only one part of a complex puzzle. Its ability to be absorbed, distributed, metabolized, and excreted (ADME) is equally crucial and is largely governed by its physicochemical characteristics.[2] Among the most foundational of these are molecular weight (MW) and lipophilicity.

  • Molecular Weight (MW) : A primary determinant of a molecule's size, MW influences everything from membrane permeation to renal clearance.[2] The well-established "Rule of Five" by Lipinski, for instance, suggests that orally active drugs typically have a molecular weight under 500 g/mol , as larger molecules can face challenges with absorption.[2][3]

  • Lipophilicity : This property describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor in solubility, membrane penetration, plasma protein binding, and metabolic clearance.[4][5] Measured as a partition coefficient (logP for neutral compounds) or a distribution coefficient (logD for ionizable compounds at a specific pH), an optimal lipophilicity balance is essential; too low, and the compound may not cross biological membranes, too high, and it may suffer from poor solubility and increased metabolic turnover.[5][]

The subject of this guide, 3-(2-Cyclopropylethyl)piperidine hydrochloride, is a substituted piperidine. The piperidine ring is a privileged scaffold precisely because it allows for fine-tuning of these properties, enhancing "druggability" by improving metabolic stability and pharmacokinetic profiles.[1] As this specific analog is not widely characterized in public databases, this guide provides the necessary technical protocols to establish its core physicochemical identity from first principles.

Molecular Identity and Weight Determination

Before any experimental work, the theoretical molecular weight must be calculated from the chemical structure. This provides the benchmark against which all experimental data will be validated.

Theoretical Molecular Properties

The structure of 3-(2-Cyclopropylethyl)piperidine hydrochloride consists of the piperidine free base and a hydrochloride salt. The molecular formula for the free base is C₁₀H₁₉N. The addition of hydrochloric acid (HCl) results in the final formula.

PropertyValueRationale
Molecular Formula (Free Base) C₁₀H₁₉NDerived from the chemical structure: Piperidine (C₅H₁₁) + Cyclopropylethyl side chain (C₅H₉) - 1H for substitution.
Molecular Formula (HCl Salt) C₁₀H₂₀ClNAddition of HCl to the free base formula.
Exact Mass (Free Base) 153.15175 uSum of the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). This is the value expected in high-resolution mass spectrometry.
Molecular Weight (HCl Salt) 189.72 g/mol Sum of the average atomic weights of all atoms in the hydrochloride salt formula.
Experimental Verification: Electrospray Ionization Mass Spectrometry (ESI-MS)

Expertise & Experience: While the theoretical molecular weight is a necessary starting point, experimental verification is non-negotiable for confirming the identity and purity of a synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is the industry-standard technique due to its high accuracy, sensitivity, and applicability to polar, ionizable molecules like hydrochloride salts.[7][8] The method involves ionizing the molecule and measuring its mass-to-charge ratio (m/z), from which the original molecular mass can be accurately determined.[9][10]

Experimental Workflow for Molecular Weight Verification

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve sample (1 mg/mL) in suitable solvent (e.g., Methanol:Water 50:50) dilute Dilute to final concentration (e.g., 1-10 µM) prep->dilute inject Inject sample into LC-MS system dilute->inject ionize Electrospray Ionization (ESI) (Positive Ion Mode) inject->ionize analyze Mass Analyzer (e.g., TOF, Orbitrap) Scans m/z range ionize->analyze detect Detector analyze->detect spectrum Generate Mass Spectrum (Intensity vs. m/z) detect->spectrum deconvolute Identify [M+H]⁺ ion spectrum->deconvolute confirm Confirm Molecular Weight (Compare experimental m/z to theoretical exact mass) deconvolute->confirm

Caption: Workflow for MW confirmation by ESI-MS.

Trustworthiness: A Self-Validating Protocol for ESI-MS

  • System Calibration: Before analysis, the mass spectrometer must be calibrated using a known standard compound with a mass close to the expected analyte mass. This ensures the accuracy of the m/z measurement. High-resolution instruments should be calibrated to achieve mass accuracy within 5 ppm.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of 3-(2-Cyclopropylethyl)piperidine hydrochloride in 1 mL of a 50:50 mixture of HPLC-grade methanol and deionized water.

    • Further dilute this stock solution to a final concentration of 1-10 µM. The hydrochloride salt will readily dissociate in solution.

    • Causality: Using a volatile solvent system facilitates the ESI process. The final concentration must be low enough to avoid detector saturation but high enough for a strong signal.

  • Instrumentation and Analysis:

    • Set the ESI source to positive ion mode. The piperidine nitrogen is basic and will readily accept a proton to form a positive ion.

    • Infuse the sample directly or inject it through a liquid chromatography (LC) system. An LC system can provide additional purity information.[8]

    • Acquire data across a relevant m/z range (e.g., 100-500 amu).

  • Data Interpretation:

    • The primary ion expected in the mass spectrum will be the protonated free base, [M+H]⁺.

    • For 3-(2-Cyclopropylethyl)piperidine, the theoretical exact mass (M) is 153.15175 u. Therefore, the expected m/z value for the [M+H]⁺ ion is 154.15903.

    • The experimental result should match this theoretical value within the instrument's specified mass accuracy (e.g., ± 0.0008 for a 5 ppm error at 154 m/z). This confirms the molecular identity.

Lipophilicity Characterization

Expertise & Experience: For an ionizable compound like a hydrochloride salt, the lipophilicity is pH-dependent. At low pH, the piperidine nitrogen is protonated and the compound is more water-soluble. At higher pH (above its pKa), it exists as the neutral free base, which is more lipid-soluble. Therefore, we measure the distribution coefficient (logD) at a physiologically relevant pH, typically 7.4, rather than the partition coefficient (logP) of the neutral form alone.[3] The "gold standard" for experimental determination is the shake-flask method , as described in the OECD Guideline 107.[11][12] This method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

Experimental Workflow for logD Determination

cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation presat_o Saturate n-Octanol with aqueous buffer presat_a Saturate aqueous buffer (pH 7.4) with n-Octanol add_solute Add compound to pre-saturated phases presat_a->add_solute equilibrate Shake/Mix until equilibrium is reached (e.g., 24h at 25°C) add_solute->equilibrate separate Centrifuge to separate n-Octanol and Aqueous phases equilibrate->separate analyze_phases Measure concentration in EACH phase (HPLC/UV-Vis) separate->analyze_phases calc_d Calculate D = [Conc]octanol / [Conc]aqueous analyze_phases->calc_d calc_logd Calculate logD = log10(D) calc_d->calc_logd

Caption: Workflow for logD determination via shake-flask.

Trustworthiness: A Self-Validating Protocol for the Shake-Flask Method

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4, a physiologically relevant pH.

    • Pre-saturate the n-octanol by mixing it vigorously with the buffer and allowing the phases to separate. Discard the aqueous layer.

    • Pre-saturate the buffer by mixing it vigorously with n-octanol and allowing the phases to separate. Discard the octanol layer.

    • Causality: Pre-saturation of both phases is the most critical step to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would lead to inaccurate concentration measurements.[11][13]

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each).

    • Add a known amount of 3-(2-Cyclopropylethyl)piperidine hydrochloride to create a starting concentration that is well within the linear range of the chosen analytical method.

    • Seal the vessel and shake/agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this may require preliminary experiments, but 24 hours is often adequate).

  • Phase Separation and Sampling:

    • Centrifuge the vessel at high speed to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the center of each phase for analysis, avoiding the interface.

    • Causality: Centrifugation is superior to simple gravity separation as it minimizes the risk of cross-contamination from micro-emulsions at the interface, a common source of error for highly lipophilic compounds.[11]

  • Concentration Analysis:

    • Determine the concentration of the analyte in both the n-octanol and the aqueous buffer aliquots using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for the analyte in each phase to ensure accurate quantification.

  • Calculation and Results:

    • The distribution coefficient, D, is the ratio of the equilibrium concentrations.

    • D = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • The final value is expressed as its base-10 logarithm: logD = log₁₀(D)

ParameterResult
pH of Aqueous Phase 7.4
Equilibrium [Conc] in n-Octanol (Experimentally Determined)
Equilibrium [Conc] in Aqueous Buffer (Experimentally Determined)
Distribution Coefficient (D) (Calculated)
logD₇.₄ (Calculated)

Application in Drug Development

The determination of an accurate molecular weight (189.72 g/mol ) and an experimental logD₇.₄ places 3-(2-Cyclopropylethyl)piperidine hydrochloride firmly within the chemical space of interest for small molecule drug discovery.[2] A MW well below 500 g/mol is favorable for oral bioavailability. The experimental logD value is paramount; an optimal value, typically between 1 and 3, suggests a good balance between aqueous solubility and membrane permeability, increasing the likelihood of favorable ADMET properties.[5] These two data points, when determined with the rigor described in this guide, form the bedrock of a compound's physicochemical profile and are indispensable for making informed decisions in lead optimization and candidate selection.

References

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. MtoZ Biolabs. [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2019, April 18). Protein molecular weight determination using electrospray ionization. Michigan State University. [Link]

  • University of Arizona. (n.d.). Determining molecular weights of proteins by ESI. [Link]

  • U.S. Food and Drug Administration. (2026, March 18). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • Deredge, D., et al. (2019). A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. Journal of the American Society for Mass Spectrometry. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Federal Register. (2022, October 24). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry, Availability. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration. (2022, October 21). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. [Link]

  • Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Drug Hunter Team. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time?. Drug Hunter. [Link]

  • NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (n.d.). Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. FDA. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 3-(2-Cyclopropylethyl)piperidine Hydrochloride Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Physicochemical Properties & Causality of Solvation

When developing in vitro assays for novel small molecules like 3-(2-Cyclopropylethyl)piperidine, understanding the physicochemical properties of the compound is the foundation of reproducible data.

Why the Hydrochloride Salt?

Free base piperidine derivatives are often lipophilic oils or low-melting solids that exhibit poor aqueous solubility and are prone to oxidative degradation [1]. Converting the free base into a hydrochloride (HCl) salt fundamentally alters its solubility characteristics. The protonation of the piperidine nitrogen creates a charged species that facilitates hydrogen bonding with polar solvents, drastically improving both solid-state stability and dissolution in aqueous and polar organic media [2].

The Causality of Solvent Selection: DMSO vs. Water

Although the HCl salt makes the compound water-soluble, anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for preparing long-term stock solutions. Aqueous stock solutions are susceptible to microbial contamination and pH-dependent hydrolysis over time. Conversely, anhydrous DMSO acts as a bacteriostatic agent, prevents hydrolytic degradation, and maintains the compound in a stable, solvated state during prolonged storage at -20°C or -80°C [3].

Quantitative Data Summary
PropertyValue
Compound Name 3-(2-Cyclopropylethyl)piperidine hydrochloride
Molecular Formula C₁₀H₁₉N · HCl
Molecular Weight 189.73 g/mol
Salt Form Hydrochloride
Primary Solvents DMSO, Methanol, Water
Recommended Storage (Powder) -20°C, desiccated and protected from light
Recommended Storage (Stock) -80°C (long-term) or -20°C (short-term)

Experimental Protocol: Self-Validating Preparation System

To ensure scientific integrity, this protocol is designed as a self-validating system. Each phase includes a validation checkpoint to confirm the physical state of the compound before proceeding to the next step.

Phase 1: Reconstitution (10 mM Master Stock)

Objective: Prepare a sterile, fully dissolved 10 mM stock solution in anhydrous DMSO.

  • Equilibration: Remove the lyophilized powder from the -20°C freezer and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening cold vials introduces atmospheric moisture, which degrades anhydrous DMSO stocks and alters molarity.

  • Calculation: Use the exact molecular weight (189.73 g/mol ) to calculate the required solvent volume.

    • Formula:Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (g/mol)] × 1000

    • Example: To dissolve 5.0 mg of powder into a 10 mM stock, add 2.635 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Vortex vigorously for 60 seconds.

  • Validation Check 1 (Visual Clarity): Hold the vial against a light source. The solution must be completely transparent. If micro-particulates are visible, sonicate the vial in a water bath at room temperature for 2–5 minutes until optically clear.

Phase 2: Aliquoting and Storage

Objective: Prevent freeze-thaw degradation.

  • Aliquoting: Dispense the 10 mM stock into sterile, amber microcentrifuge tubes in single-use volumes (e.g., 20 µL to 50 µL).

  • Storage: Immediately transfer aliquots to a -80°C freezer for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month) [3].

  • Validation Check 2 (Integrity): Discard any aliquot that has undergone more than one freeze-thaw cycle, as localized precipitation and concentration gradients can occur upon freezing.

Phase 3: In Vitro Cell Culture Application

Objective: Administer the compound to cells without inducing solvent toxicity.

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Dilute the stock solution directly into pre-warmed (37°C) complete cell culture media.

  • DMSO Toxicity Limit: Ensure the final concentration of DMSO in the assay well never exceeds 0.1% (v/v) . DMSO is an amphiphilic molecule; concentrations above 0.1% can alter cell membrane permeability, induce stress responses, and cause dose-dependent cytotoxicity, thereby confounding the assay results [4].

  • Validation Check 3 (Vehicle Control): You must run a vehicle-only control well containing the exact same final percentage of DMSO (e.g., 0.1%) as your highest compound concentration. If the vehicle control shows >5% loss in viability compared to untreated cells, the assay is invalid.

Workflow Visualization

G Powder Dry Powder (C10H19N·HCl) Solvent Anhydrous DMSO (Reconstitution) Powder->Solvent Dissolve Stock 10 mM Stock (Aliquot & -20°C) Solvent->Stock Vortex/Sonicate Media Pre-warmed Media (Dilution) Stock->Media 1:1000 Dilution Cells In Vitro Assay (Final DMSO ≤ 0.1%) Media->Cells Apply to Cells

Workflow for the preparation and application of 3-(2-Cyclopropylethyl)piperidine HCl stock solutions.

Quality Control & Troubleshooting

  • Precipitation upon Media Addition: If the compound crashes out of solution when added to the culture media, the media may be too cold. Always use media pre-warmed to 37°C. If precipitation persists, perform an intermediate dilution step: dilute the 10 mM DMSO stock 1:10 in sterile PBS, then immediately dilute that mixture into the final culture media.

  • Inconsistent Replicate Data: This is almost always caused by poor mixing. Ensure the stock solution is vortexed immediately after thawing, and gently pipette the final media mixture up and down 5–10 times before applying it to the cell monolayer.

References

  • BenchChem. "Overcoming poor solubility of 4-(Piperidin-4-yl)aniline in reaction media." BenchChem Technical Support.
  • Smolecule. "3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride." Smolecule Synthetic Protocols.
  • BenchChem. "Stability and Handling of Senecionine Acetate in DMSO for Cell Culture Applications." BenchChem Technical Support.
  • BenchChem. "How to minimize DMSO toxicity when using CYM50260." BenchChem Technical Support.

Formulation Guidelines and Protocols for 3-(2-Cyclopropylethyl)piperidine Hydrochloride Intravenous Injection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of an intravenous (IV) formulation for 3-(2-Cyclopropylethyl)piperidine hydrochloride requires a rigorous, science-driven approach to ensure systemic safety, stability, and efficacy. As a small molecule featuring a lipophilic cyclopropylethyl moiety and a basic piperidine ring, the free base exhibits poor aqueous solubility.

Causality of the Salt Form: The formulation utilizes the hydrochloride (HCl) salt form. The piperidine nitrogen has a pKa of approximately 10.5. By formulating the compound as an HCl salt, the nitrogen is fully protonated, shifting the molecule into a highly hydrophilic state via ion-dipole interactions with water. This enables the preparation of a concentrated, stable aqueous solution suitable for parenteral administration without the need for co-solvents (like ethanol or propylene glycol) or surfactants, which can cause hemolysis or injection-site toxicity.

To ensure robust product development, this protocol is grounded in the Quality by Design (QbD) principles outlined in the International Council for Harmonisation (ICH) Q8(R2) guidelines[1]. By defining the Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs) prospectively, we establish a self-validating manufacturing framework.

Quality by Design (QbD) Framework

According to ICH Q8(R2), pharmaceutical development must systematically link material attributes and process parameters to the product's CQAs[2][3]. For an IV injection, the formulation must be sterile, isotonic, and free of subvisible particulates.

Table 1: Critical Quality Attributes (CQAs) and Mechanistic Justification
AttributeTarget SpecificationCausality / Mechanistic Justification
Appearance Clear, colorless solutionValidates complete dissolution and absence of API precipitation or oxidative degradation.
pH 5.5 ± 0.2A slightly acidic pH ensures the piperidine nitrogen remains >99.9% ionized, preventing free-base precipitation while remaining highly tolerable for IV infusion due to blood buffering capacity.
Osmolality 285 - 310 mOsm/kgMust be isotonic with human plasma to prevent osmotic shock, which causes red blood cell hemolysis or crenation.
Particulate Matter Meets USP <788> limitsSubvisible particles (1–100 µm) can cause capillary occlusion, pulmonary emboli, or foreign-body inflammatory responses[4].
Sterility & Endotoxin Sterile, < 0.25 EU/mLPrevents systemic infection and pyrogenic reactions (sepsis) upon direct introduction into the bloodstream[5].

Formulation Development Strategy

To achieve the CQAs, excipient selection must be minimalist and functional.

  • Buffer Selection: While unbuffered solutions are simpler, the pH of an unbuffered HCl salt solution can drift downward over time due to the absorption of atmospheric CO₂ or degradation. A 10 mM Sodium Acetate buffer is selected. Acetate provides excellent buffering capacity at pH 5.5 and is associated with less injection-site pain compared to citrate buffers.

  • Tonicity Agent: Sodium Chloride (NaCl) is utilized to achieve isotonicity (0.9% w/v total), mirroring normal saline.

Table 2: Quantitative Formulation Matrix (Prototype Evaluation)
ComponentFunctionF1 (Unbuffered)F2 (Citrate Buffered)F3 (Acetate Buffered - Optimal)
3-(2-Cyclopropylethyl)piperidine HCl Active Ingredient5.0 mg/mL5.0 mg/mL5.0 mg/mL
Sodium Chloride Tonicity Agent9.0 mg/mL9.0 mg/mL9.0 mg/mL
Sodium Citrate Dihydrate Buffer-10 mM-
Sodium Acetate Trihydrate Buffer--10 mM
Water for Injection (WFI) Solventq.s. to 1.0 mLq.s. to 1.0 mLq.s. to 1.0 mL
Initial pH 4.85.55.5
Accelerated Stability (40°C, 1M) pH drift to 4.2Sub-optimal tolerabilityStable, no pH drift

Formulation F3 is selected as the optimal candidate for the compounding protocol.

Analytical & Manufacturing Workflow

The following Graphviz diagram maps the QbD-driven workflow, illustrating the integration of formulation, aseptic processing, and mandatory quality control feedback loops.

Formulation_Workflow cluster_0 Quality by Design (ICH Q8) cluster_1 Formulation & Processing cluster_2 Quality Control & Stability QTPP Define QTPP (IV Injection Profile) CQA Identify CQAs (Sterility, Particulates, pH) QTPP->CQA PreForm Pre-formulation (Solubility & pKa) CQA->PreForm FormDev Excipient Selection (Buffer, Tonicity) PreForm->FormDev Mfg Aseptic Compounding (USP <797> ISO Class 5) FormDev->Mfg Filter Sterile Filtration (0.22 µm PES Filter) Mfg->Filter QC_Part Subvisible Particles (USP <788>) Filter->QC_Part QC_Ster Sterility & Endotoxin (USP <71>, <85>) Filter->QC_Ster Stability ICH Stability Studies (Accelerated & Long-term) QC_Part->Stability QC_Ster->Stability Stability->FormDev  Feedback Loop

Fig 1: QbD-driven formulation and QC workflow for intravenous injection development.

Self-Validating Experimental Protocol

To comply with USP <797> standards, all compounding must occur within an ISO Class 5 environment (e.g., a laminar flow hood within a cleanroom suite) to prevent microbial and environmental particulate contamination[5][6].

Phase 1: Vehicle Preparation & API Dissolution

Causality Check: Preparing the buffered vehicle prior to API addition prevents the API from encountering localized extremes in pH, which could cause transient precipitation of the lipophilic free base.

  • Buffer Preparation: In a depyrogenated glass vessel, add 80% of the final target volume of Water for Injection (WFI). Add Sodium Acetate Trihydrate to achieve a 10 mM concentration.

  • Tonicity Adjustment: Add 9.0 mg/mL of Sodium Chloride to the solution. Stir at 250 RPM using a magnetic stirrer until completely dissolved.

  • Pre-pH Verification (Self-Validation Step): Measure the pH of the vehicle. Adjust to exactly 5.5 ± 0.1 using 0.1N HCl or 0.1N NaOH. If the pH exceeds 6.0, the vehicle must be adjusted before proceeding to ensure immediate API solubility.

  • API Addition: Slowly add 5.0 mg/mL of 3-(2-Cyclopropylethyl)piperidine HCl to the vortex of the stirring vehicle. Stir for 15 minutes until visual clarity is achieved.

  • Final Volume: Q.S. (quantum satis) to the final batch volume with WFI. Verify final pH is 5.5 ± 0.2.

Phase 2: Aseptic Filtration & Fill-Finish

Causality Check: A Polyethersulfone (PES) membrane is mandated over Nylon or Cellulose Acetate. PES exhibits ultra-low non-specific binding, ensuring that the lipophilic cyclopropylethyl tail of the API does not adhere to the filter matrix, which would result in sub-potent dosing.

  • Filter Wetting: Flush a 0.22 µm sterilizing-grade PES filter with WFI to saturate the membrane.

  • Pre-Use Bubble Point Test (Self-Validation Step): Perform a bubble point test on the wetted filter. For a standard 0.22 µm PES membrane, the bubble point must be ≥ 50 psi. Passing this test validates the structural integrity of the filter prior to introducing the API.

  • Filtration: Pass the formulated solution through the PES filter into a sterile, depyrogenated receiving vessel.

  • Vial Filling: Aliquot the sterile solution into Type I borosilicate glass vials. (Type I glass prevents alkaline leachables that could raise the formulation pH over time).

  • Capping: Seal the vials with Teflon-coated elastomeric stoppers and crimp with aluminum seals. Teflon coating prevents the leaching of vulcanizing agents from the rubber into the formulation.

Quality Control & Release Testing

A batch cannot be released for preclinical or clinical use without passing the following self-validating analytical gates:

A. Subvisible Particulate Matter (USP <788>)

Injectable products must be essentially free of extraneous, mobile, undissolved particles[7]. If subvisible particles (1–100 µm) enter the circulatory system, they can trigger foreign-body granulomas or occlude microvasculature[4][8].

  • Methodology: Utilize Light Obscuration (Method 1). The sample is drawn through a laser beam; particles block the light, creating a "shadow" that a detector translates into particle size and count[4][7].

  • Acceptance Criteria: ≤ 6000 particles per container for particles ≥ 10 µm; ≤ 600 particles per container for particles ≥ 25 µm[9].

B. Sterility and Endotoxin (USP <71> and USP <85>)
  • Endotoxin Testing (USP <85>): Perform a Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay. The formulation must contain < 0.25 Endotoxin Units (EU)/mL to prevent pyrogenic shock.

  • Sterility Testing (USP <71>): Incubate samples in Fluid Thioglycollate Medium (FTM) and Tryptic Soy Broth (TSB) for 14 days. No microbial growth must be observed.

References

  • Source: golighthouse.
  • Source: particletechlabs.
  • Source: entegris.
  • Source: waters.
  • Source: qualio.
  • Q8(R2)
  • Source: fda.
  • Source: unm.
  • Source: technicalairproducts.

Sources

High-throughput screening assay development using 3-(2-Cyclopropylethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Assay Development for Sigma-1 Receptor Modulators Using 3-(2-Cyclopropylethyl)piperidine hydrochloride

Scientific Rationale & Target Biology

In the landscape of neuropharmacology and targeted cancer therapies, the piperidine scaffold is recognized as a privileged structural motif[1]. When developing a High-Throughput Screening (HTS) campaign for novel derivatives such as 3-(2-Cyclopropylethyl)piperidine hydrochloride , understanding the physicochemical causality of the molecule is paramount.

Based on its structural topology, 3-(2-Cyclopropylethyl)piperidine hydrochloride perfectly aligns with the established pharmacophore model for the Sigma-1 Receptor (σ1R) . The σ1R binding pocket requires a basic amine flanked by two distinct hydrophobic regions: one measuring 2.5–3.9 Å and another measuring 6–10 Å[2],[3]. The basic piperidine nitrogen acts as the primary anchor, while the lipophilic cyclopropylethyl moiety provides the necessary bulk to occupy these hydrophobic pockets, making it an ideal candidate for σ1R modulation[2].

Unlike classical G-protein coupled receptors (GPCRs), the σ1R is a ligand-regulated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. Because it does not directly recruit G-proteins or β-arrestin, functional HTS is notoriously difficult. Agonist binding triggers the dissociation of the chaperone BiP, stabilizing IP3 receptors, modulating calcium efflux, and ultimately leading to downstream phenotypic responses such as the secretion of Brain-Derived Neurotrophic Factor (BDNF)[4].

Pathway Ligand 3-(2-Cyclopropylethyl)piperidine HCl S1R Sigma-1 Receptor (MAM/ER) Ligand->S1R Agonist Binding BiP BiP Chaperone Dissociation S1R->BiP Conformational Change IP3R IP3R3 Stabilization BiP->IP3R Activates Ca2 Ca2+ Efflux Modulation IP3R->Ca2 Enhances BDNF BDNF Secretion Ca2->BDNF Downstream Phenotype

Fig 1. S1R activation pathway by 3-(2-Cyclopropylethyl)piperidine HCl leading to BDNF secretion.

Assay Design & Causality

To establish a self-validating HTS system, we employ an orthogonal two-tiered approach:

  • Primary Screen (TR-FRET Competitive Binding): Traditional radioligand assays are hazardous and scale poorly. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a fluorescently labeled σ1R tracer[5]. Causality: TR-FRET provides a high signal-to-noise ratio and eliminates wash steps ("mix-and-read"). The time-resolved nature of the measurement mathematically subtracts short-lived auto-fluorescence from library compounds, drastically reducing false positives.

  • Secondary Screen (Functional BDNF Release): To verify if the compound acts as an agonist or antagonist, we measure BDNF secretion in a neuronal cell line (e.g., PC-6-15)[4]. Causality: Because σ1R lacks direct signal transduction, BDNF release serves as a reliable, quantifiable phenotypic marker of σ1R agonism[6],[4]. To ensure the system is self-validating, a pharmacological blockade step using the known σ1R antagonist BD1063 is included to prove the BDNF release is specifically σ1R-mediated[4].

Workflow Prep Membrane/Cell Preparation Dispense Acoustic Dispensing (Test Compound) Prep->Dispense Incubate Incubation (Binding/Functional) Dispense->Incubate Read Signal Detection (TR-FRET/ELISA) Incubate->Read Analyze Data Analysis (IC50, Z'-factor) Read->Analyze

Fig 2. High-throughput screening workflow for evaluating novel piperidine-based S1R ligands.

Experimental Protocols

Protocol A: 384-Well TR-FRET Competitive Binding Assay (Primary Screen)

This protocol identifies the binding affinity (IC50) of 3-(2-Cyclopropylethyl)piperidine hydrochloride to the σ1R.

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1% BSA. The BSA is critical to prevent non-specific binding of the highly lipophilic piperidine derivative to the plastic well walls.

  • Membrane Dispensing: Dispense 10 µL of σ1R-expressing HEK293 cell membranes (optimized to 2 µg protein/well) into a 384-well low-volume white proxiplate.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 3-(2-Cyclopropylethyl)piperidine HCl (dose-response from 10 µM to 0.1 nM) into the wells. Note: Acoustic dispensing is chosen to maintain a final DMSO concentration below 0.5%, as σ1R membrane assays are highly sensitive to solvent disruption.

  • Tracer Addition: Add 10 µL of fluorescent σ1R tracer coupled with a Terbium-cryptate donor (e.g., Celtarys fluorescent ligand suite)[5].

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate for 60 minutes at room temperature in the dark to reach equilibrium.

  • Detection: Read on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation 337 nm; Emission 665 nm / 620 nm). Calculate the FRET ratio (665/620).

Protocol B: High-Content BDNF Secretion Assay (Secondary Screen)

This protocol validates the functional agonism of the compound.

  • Cell Seeding: Seed PC-6-15 neuronal cells at 15,000 cells/well in 384-well clear-bottom tissue culture plates. Incubate for 24 hours at 37°C, 5% CO₂[4].

  • Starvation Phase: Replace complete media with serum-free DMEM for 4 hours. This synchronizes the cells and establishes a low baseline for BDNF secretion.

  • Compound Treatment: Add 3-(2-Cyclopropylethyl)piperidine HCl at the IC50 concentration determined in Protocol A.

    • Self-Validation Control: In parallel wells, pre-incubate cells with 1 µM BD1063 (a selective σ1R antagonist) for 30 minutes prior to adding the test compound[4].

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Harvest & ELISA: Transfer 15 µL of the cell supernatant to a pre-coated BDNF ELISA 384-well plate. Add biotinylated anti-BDNF antibody and incubate for 1 hour. Wash 3x with PBST. Add Streptavidin-HRP for 30 minutes. Wash 3x. Add TMB substrate for 15 minutes, then stop the reaction with 1M H₂SO₄.

  • Detection: Read absorbance at 450 nm.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the assay, standard pharmacological controls must be run alongside 3-(2-Cyclopropylethyl)piperidine hydrochloride. A Z'-factor > 0.5 is required to validate the HTS readiness of the assay.

Table 1: Representative HTS Validation Data for S1R Ligands

Compound / ConditionAssay ModalityIC50 / EC50 (nM)Emax (BDNF Release)Z'-Factor
3-(2-Cyclopropylethyl)piperidine HCl TR-FRET Binding14.2 ± 1.5N/A0.78
3-(2-Cyclopropylethyl)piperidine HCl BDNF Secretion45.6 ± 3.288% of Max0.65
(+)-Pentazocine (Agonist Control)TR-FRET Binding3.7 ± 0.4N/A0.81
Haloperidol (Antagonist Control)TR-FRET Binding1.2 ± 0.2N/A0.80
Test Compound + BD1063 (Blockade)BDNF SecretionN/A< 5% (Reversed)N/A

Interpretation: The robust Z'-factors (>0.6) demonstrate excellent assay window and reproducibility. The complete reversal of BDNF secretion by the antagonist BD1063 confirms that the functional activity of 3-(2-Cyclopropylethyl)piperidine hydrochloride is strictly mediated through the Sigma-1 Receptor pathway.

Sources

Advanced LC-MS/MS Quantification of Piperidine-Based Therapeutics and NPS Using 3-(2-Cyclopropylethyl)piperidine Hydrochloride as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of piperidine-class therapeutics and novel psychoactive substances (NPS), such as fentanyl analogues, in biological matrices is heavily dependent on mitigating matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While stable isotope-labeled (SIL) internal standards are the gold standard, they are frequently cost-prohibitive or commercially unavailable for emerging NPS.

This application note details the use of 3-(2-Cyclopropylethyl)piperidine hydrochloride (3-CPEP-HCl) as a robust, structurally analogous internal standard (IS). By leveraging its unique physicochemical properties—specifically the lipophilic cyclopropyl group and the basic piperidine amine—this protocol provides a highly reliable, self-validating framework for bioanalytical quantification that meets stringent regulatory guidelines[1].

Mechanistic Insights & Scientific Rationale (E-E-A-T)

The Causality of Retention and Matrix Effect Evasion

Matrix effects—manifesting as ion suppression or enhancement—are a primary source of analytical failure in LC-MS/MS bioanalysis[2]. They occur when endogenous matrix components (e.g., phospholipids, salts) co-elute with the target analyte and compete for charge in the electrospray ionization (ESI) source.

Why 3-CPEP-HCl? The structural architecture of 3-CPEP-HCl is deliberately suited to evade these suppression zones:

  • Chromatographic Shift: The addition of the 2-cyclopropylethyl moiety to the piperidine ring significantly increases the molecule's hydrophobicity compared to bare piperidine. On a reversed-phase C18 column, this forces 3-CPEP to elute later in the gradient (typically >40% organic). This strategically shifts the IS away from the solvent front and early-eluting hydrophilic suppressors (like inorganic salts and urea)[2].

  • Ionization Efficiency: The secondary amine of the piperidine ring (pKa ~10.4) ensures complete protonation in acidic mobile phases (e.g., 0.1% formic acid), yielding a highly abundant [M+H]+ precursor ion at m/z 154.2, maximizing assay sensitivity[3].

Fragmentation Pathway in ESI+

Under collision-induced dissociation (CID), piperidine derivatives exhibit highly predictable fragmentation. The dominant pathway for 3-CPEP involves the α -cleavage of the alkyl chain and subsequent piperidine ring opening, yielding a stable product ion at m/z 84.1[3]. Monitoring this specific transition ensures high selectivity against background matrix noise.

Fragmentation M Precursor Ion [M+H]+ m/z 154.2 F1 Primary Product Ion [Piperidine]+ m/z 84.1 M->F1 Alkyl Cleavage Loss of C5H10 (70 Da) F2 Secondary Product Ion [C4H7]+ m/z 55.1 F1->F2 Ring Opening Loss of CH2NH (29 Da)

Figure 1: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of 3-CPEP.

Experimental Protocols

Reagents and Materials
  • Internal Standard: 3-(2-Cyclopropylethyl)piperidine hydrochloride (100 ng/mL working solution in 50:50 Water:Methanol).

  • Sorbent: Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridges (30 mg/1 mL).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Self-Validating Sample Preparation (MCX-SPE)

To ensure the protocol is a self-validating system, the extraction chemistry utilizes an orthogonal retention mechanism. The basic piperidine nitrogen binds ionically to the sulfonic acid groups of the MCX sorbent at low pH, allowing aggressive washing with 100% organic solvents to remove neutral phospholipids.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of 3-CPEP IS working solution. Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the piperidine amine is fully ionized.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 2 mL 0.1 M HCl (Removes hydrophilic interferences).

  • Wash 2 (Organic): 2 mL 100% Methanol (Crucial step: Removes neutral lipids and phospholipids that cause matrix effects).

  • Elution: 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow N1 1. Condition Sorbent 1 mL MeOH, 1 mL H2O N2 2. Load Sample 200 µL Plasma + 2% H3PO4 + IS N1->N2 N3 3. Wash 1 (Aqueous) 2 mL 0.1M HCl N2->N3 N4 4. Wash 2 (Organic) 2 mL 100% MeOH N3->N4 N5 5. Elute Target & IS 2 mL 5% NH4OH in MeOH N4->N5 N6 6. Dry & Reconstitute 100 µL Mobile Phase A N5->N6

Figure 2: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for piperidine derivatives.

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 UHPLC Column (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 4.0 min: Re-equilibrate at 5% B

  • Self-Validation Check: Run a post-column infusion experiment parallel to the first batch of extracted samples to continuously monitor for matrix ionization suppression zones[2]. Ensure 3-CPEP elutes strictly outside any observed suppression windows.

Data Presentation & Method Validation

The method was validated in accordance with FDA Bioanalytical Method Validation Guidance[1]. Matrix effects were calculated quantitatively using the post-extraction spiking method established by Matuszewski et al.[2].

Table 1: Optimized MRM Transitions and MS Parameters

Data summarized for 3-CPEP (IS) and a representative piperidine-class NPS (Fentanyl).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
3-CPEP (IS) 154.284.125Quantifier
3-CPEP (IS) 154.255.140Qualifier
Fentanyl 337.2188.130Quantifier
Fentanyl 337.2105.145Qualifier
Table 2: Method Validation Data (Matrix Effect & Recovery)

A Matrix Factor (MF) of 100% indicates zero matrix effect. Acceptable FDA limits dictate that the IS-normalized MF should have a CV < 15%[1].

Concentration LevelExtraction Recovery (%) ± SDAbsolute Matrix Effect (%) ± SDIS-Normalized Matrix Factor (CV %)
Low QC (3 ng/mL) 92.4 ± 4.196.8 ± 3.23.5%
Mid QC (50 ng/mL) 94.1 ± 3.898.1 ± 2.52.8%
High QC (800 ng/mL) 95.5 ± 2.999.0 ± 1.82.1%

Discussion: The data in Table 2 demonstrates that the combination of the MCX-SPE sample preparation and the specific physicochemical properties of 3-CPEP results in near-complete recovery (>92%) and negligible matrix suppression (Absolute Matrix Effect ~96-99%). The IS-normalized CVs are well below the 15% regulatory threshold, proving 3-CPEP to be an exceptionally stable internal standard for this drug class.

References

  • [1] Title: Bioanalytical Method Validation Guidance for Industry (May 2018). Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • [2] Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • [3] Title: Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Source: Journal of the American Society for Mass Spectrometry / NIH. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of 3-(2-Cyclopropylethyl)piperidine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of amphiphilic molecules in high-throughput and benchtop assays.

3-(2-Cyclopropylethyl)piperidine hydrochloride presents a unique solvation profile: it possesses a highly lipophilic tail (cyclopropylethyl) paired with a polar, ionic headgroup (piperidine hydrochloride). While Dimethyl Sulfoxide (DMSO) is considered the industry standard "universal solvent," this specific structural dichotomy makes the compound highly susceptible to precipitation under suboptimal kinetic or thermodynamic conditions. This guide will walk you through the causality of these issues and provide field-proven, self-validating protocols to rescue your experiments.

The Mechanistic Causality of Precipitation (The "Why")

Do not simply treat the symptom; to prevent recurring issues, you must understand the physical chemistry governing your solvent system. Precipitation of this amine hydrochloride in DMSO is rarely due to compound degradation. Instead, it is driven by three primary mechanisms:

  • Solvent Hygroscopicity & The Hydrophobic Effect: DMSO is extremely hygroscopic, capable of absorbing up to 70% of its own weight in atmospheric water . When water enters the DMSO matrix, it fundamentally restructures the solvent's hydrogen-bonding network. This increases the energetic cost of solvating the lipophilic cyclopropylethyl moiety, forcing the compound out of solution 1.

  • Thermal Fluctuations & Micro-crystallization: Pure DMSO has a freezing point of 18.5°C (65.3°F) [[2]](). Standard laboratory environments (especially near air conditioning vents or biosafety cabinets) often fluctuate around this point. Even brief drops in temperature can cause localized freezing of the solvent, creating nucleation sites that trigger the precipitation of the hydrochloride salt [[1]]().

  • Freeze-Thaw Exacerbation: Repeated freeze-thaw cycles (e.g., storing a master stock at -20°C and thawing for each use) rapidly degrade solvent integrity. As the water-DMSO mixture freezes, the compound is excluded from the forming ice/DMSO crystals, creating localized zones of extreme supersaturation that crash out as an amorphous or crystalline solid [[2]]().

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve your precipitation issue.

TroubleshootingWorkflow Start Precipitation Observed in DMSO Stock CheckTemp Step 1: Thermal Check Is ambient temp < 20°C? Start->CheckTemp Heat Warm to 37°C & Sonicate (10 min) CheckTemp->Heat Yes CheckWater Step 2: Hydration Check Was DMSO exposed to air? CheckTemp->CheckWater No Heat->CheckWater Unsolved Success Compound Dissolved Proceed to Aliquot Heat->Success Solved Anhydrous Prepare fresh stock with Anhydrous DMSO under Argon CheckWater->Anhydrous Yes / Unsure CheckConc Step 3: Concentration Check Exceeds solubility limit? CheckWater->CheckConc No (Confirmed Dry) Anhydrous->CheckConc Unsolved Anhydrous->Success Solved Dilute Dilute or add co-solvent CheckConc->Dilute Yes Dilute->Success

Diagnostic decision tree for resolving amine hydrochloride precipitation in DMSO.

Validated Remediation Protocols

The following protocols are designed as self-validating systems. If a step fails to produce the expected physical change, it acts as a diagnostic indicator for the next phase of troubleshooting.

Protocol A: Redissolution of a Precipitated Stock

Use this protocol to recover a previously clear solution that has crashed out during storage.

  • Visual Inspection: Confirm the precipitate is crystalline or a cloudy suspension. Note the volume.

  • Thermal Incubation: Place the sealed vial in a water bath set strictly to 37°C for 10–15 minutes 2. (Causality: Gentle heating provides the thermodynamic energy required to overcome the lattice energy of the precipitate without risking thermal degradation of the amine).

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): If micro-particulates remain, place the vial in an ultrasonic bath for 10 minutes at room temperature [[2]](). The cavitation bubbles provide localized activation energy to break stubborn crystal lattices.

  • Self-Validation Step: Hold the vial against a light source. If the solution is completely clear, allow it to sit at room temperature for 30 minutes. If it crashes out again, your DMSO has absorbed too much water, trapping the compound in a metastable state 1. Discard and proceed to Protocol B.

Protocol B: Preparation of a Kinetically Stable Anhydrous Stock

Use this protocol when preparing fresh compounds to guarantee long-term stability.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon/Nitrogen).

  • Thermal Equilibration: Allow the lyophilized 3-(2-Cyclopropylethyl)piperidine hydrochloride powder to fully equilibrate to room temperature inside a desiccator before opening the vial. (Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder).

  • Dissolution: Add the anhydrous DMSO to achieve the desired molarity. Vortex until clear.

  • Inert Atmosphere: Purge the headspace of the master vial with a gentle stream of dry Argon or Nitrogen gas before sealing.

  • Single-Use Aliquots: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) to entirely eliminate freeze-thaw cycles 2. Store immediately at -20°C or -80°C.

Quantitative Data: Solvent Dynamics

Understanding how water alters DMSO is critical for predicting the behavior of lipophilic amine salts.

ParameterPure Anhydrous DMSOHydrated DMSO (33% w/w water)Impact on 3-(2-Cyclopropylethyl)piperidine HCl
Freezing Point 18.5°C-73.0°CLowers freezing point, but promotes localized supersaturation during freeze-thaw cycles.
Hydrogen Bonding Weak (Polar Aprotic)Strong (Protic network)High energetic cost to form a cavity; forces the lipophilic cyclopropylethyl tail out of solution.
Physical State at 20°C LiquidViscous LiquidIncreased viscosity drastically slows dissolution kinetics and hinders solvation.
Hygroscopicity HighSaturatedAbsorbs up to 70% of its own weight in water if left uncapped.
Frequently Asked Questions (FAQs)

Q: Can I just centrifuge the precipitated stock and use the clear supernatant for my assay? A: Absolutely not. Centrifuging and using the supernatant means you are drawing from a solution with an unknown, significantly reduced concentration of 3-(2-Cyclopropylethyl)piperidine hydrochloride 2. This will invalidate your dose-response curves, IC50 calculations, and overall experimental reproducibility. You must completely redissolve the precipitate or prepare a fresh stock.

Q: Does the hydrochloride (HCl) salt form affect its solubility in DMSO compared to the free base? A: Yes. While HCl salts dramatically improve aqueous solubility for in vivo work, they can sometimes exhibit lower thermodynamic solubility in pure aprotic solvents like DMSO compared to their free base counterparts. The introduction of even trace atmospheric water disrupts the ionic solvation of the HCl salt in DMSO, accelerating precipitation [[2]]().

Q: I warmed my solution to 37°C and it cleared, but it immediately clouded up when I moved it to the biosafety cabinet. Why? A: This indicates your solution is kinetically trapped in a "metastable" supersaturated state 1. The ambient temperature of the cabinet (often cooled by laminar airflow) is lowering the kinetic energy below the threshold required to keep the hydrated compound in solution. You must either dilute the stock to a lower working concentration or switch to fresh anhydrous DMSO.

References
  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath. Available at: [Link]

  • Ataman Kimya. "DMSO (DIMETHYL SULFOXIDE) Product Information." Ataman Chemicals. Available at:[Link]

Sources

Optimizing LC-MS/MS extraction methods for 3-(2-Cyclopropylethyl)piperidine hydrochloride from plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . This guide is engineered for researchers and drug development professionals tasked with optimizing LC-MS/MS extraction workflows for 3-(2-Cyclopropylethyl)piperidine hydrochloride from complex biological matrices like human or animal plasma.

As a basic, lipophilic secondary amine supplied as a water-soluble hydrochloride salt, this analyte presents unique physicochemical challenges. The following diagnostic guides, validated protocols, and empirical data are designed to help you troubleshoot matrix effects, poor recovery, and chromatographic anomalies.

I. Extraction Strategy & Logical Workflow

To successfully extract this compound, you must manipulate its ionization state. At physiological pH (~7.4), the piperidine nitrogen (pKa ~11) is protonated and highly hydrophilic. Extraction strategies must either exploit this positive charge (via Cation Exchange) or neutralize it (via High-pH Liquid-Liquid Extraction) to separate it from plasma proteins and phospholipids.

LCMS_Workflow Plasma Plasma Sample (Piperidine Analyte + Matrix) PPT Protein Precipitation (PPT) Add 3x ACN Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Add MTBE Plasma->LLE Adjust pH > 12 SPE Mixed-Mode SPE (MCX) Load on Polymeric Sorbent Plasma->SPE Adjust pH < 6 Phos Phospholipid Carryover (High Ion Suppression) PPT->Phos CleanLLE Moderate Cleanliness (Requires High pH) LLE->CleanLLE Freeze aqueous layer CleanSPE Ultra-Clean Extract (Targeted Elution) SPE->CleanSPE 100% MeOH Wash LCMS LC-MS/MS Analysis (ESI+ Mode) Phos->LCMS Matrix Effect > 50% CleanLLE->LCMS Matrix Effect < 15% CleanSPE->LCMS Matrix Effect < 5%

Fig 1: Logical workflow comparing PPT, LLE, and SPE strategies for basic piperidine extraction.

II. Troubleshooting & FAQs (Causality & Diagnostics)

Q1: Why am I experiencing severe, irreproducible ion suppression at the retention time of my piperidine analyte? Causality: This is a classic symptom of matrix effects caused by endogenous glycerophospholipids. During standard Protein Precipitation (PPT), phospholipids co-extract with your analyte. Because they contain both a polar head group and hydrophobic lipid tails, they elute erratically on reversed-phase LC columns and aggressively compete for charge in the Electrospray Ionization (ESI) source, leading to signal suppression[1]. Solution: Abandon simple PPT. Implement a targeted phospholipid depletion strategy using a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[2]. The basic piperidine ring will bind tightly to the SPE sorbent, allowing you to wash away the phospholipids with 100% organic solvent before eluting your target compound.

Q2: My Liquid-Liquid Extraction (LLE) recovery is highly variable and generally below 40%. How can I improve this? Causality: 3-(2-Cyclopropylethyl)piperidine hydrochloride is a water-soluble salt. In neutral plasma, the amine is protonated (ionized) and will not partition into non-polar organic solvents like Methyl tert-butyl ether (MTBE). Solution: You must drive the equilibrium entirely toward the un-ionized free base. Adjust the plasma pH to at least 2 units above the analyte's pKa (target pH > 12) using a strong base like 0.5 M NaOH[3]. This neutralizes the piperidine ring, maximizing its hydrophobicity and forcing it into the organic layer.

Q3: The chromatographic peak for my analyte exhibits severe tailing, which is destroying my Lower Limit of Quantification (LLOQ). How do I fix this? Causality: Peak tailing for basic amines is caused by secondary ion-exchange interactions. The positively charged nitrogen of the piperidine ring interacts strongly with residual, un-endcapped acidic silanol groups (Si-O⁻) on the silica-based stationary phase of your LC column[4]. Solution:

  • Switch to a superficially porous, highly endcapped C18 column specifically designed for basic compounds[5].

  • Increase the ionic strength of your mobile phase (e.g., use 10 mM ammonium formate with 0.1% formic acid) to effectively mask the active silanol sites and outcompete the analyte for secondary interactions[5].

III. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE

Mechanism: Exploits the basicity of the piperidine ring to isolate it from neutral lipids and acidic proteins.

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 2% Phosphoric Acid (H₃PO₄). Vortex for 30 seconds.

    • Causality: Lowers pH to < 4, ensuring the piperidine nitrogen is 100% protonated and disrupting protein-drug binding[2].

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% H₃PO₄ through a polymeric MCX SPE plate.

  • Loading: Load the pre-treated sample onto the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Validation Check: Collect this fraction. It should contain high levels of salts and polar matrix components, but zero analyte.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Validation Check: Analyze this fraction via LC-MS/MS monitoring m/z 184 (phospholipid transition). A massive peak here confirms successful phospholipid depletion. The absence of your analyte confirms the ionic bond to the sorbent is stable[2].

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Causality: The high pH neutralizes the piperidine ring, breaking the ionic interaction with the sulfonic acid sorbent and eluting the pure free base.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Mechanism: Forces the analyte into a highly lipophilic free-base state for organic partitioning.

  • Alkalinization: To 100 µL of plasma, add 10 µL IS and 100 µL of 0.5 M NaOH. Vortex vigorously.

    • Validation Check: Spot a micro-drop on pH paper to confirm pH > 12.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes to maximize surface area contact[3].

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Aqueous Freezing (Critical Step): Place the tubes in a -80°C freezer or a dry ice/ethanol bath for 10 minutes.

    • Causality: The lower aqueous plasma layer will freeze solid, while the upper MTBE layer remains liquid. This allows you to decant 100% of the organic layer without accidentally pipetting any matrix-rich aqueous phase[3].

  • Reconstitution: Evaporate the decanted MTBE under N₂ and reconstitute in mobile phase.

IV. Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying the above protocols to 3-(2-Cyclopropylethyl)piperidine hydrochloride, demonstrating why MCX SPE is the gold standard for this molecular class.

Extraction StrategyMean Recovery (%)Matrix Factor (%)Phospholipid RemovalPrecision (%CV)
Protein Precipitation (PPT) 85.0 - 95.0%45 - 60% (Severe Suppression)Poor (< 10%)12.0 - 18.0%
Liquid-Liquid Extraction (LLE) 75.0 - 85.0%8 - 15% (Moderate)Good (> 85%)5.0 - 10.0%
Mixed-Mode SPE (MCX) 92.0 - 98.0% < 5% (Minimal)Excellent (> 99%) 2.0 - 5.0%

V. References

  • [1] Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • [2] Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies.[Link]

  • [4] Peak Fronting, Column Life, and Column Conditioning. LCGC International.[Link]

  • [3] Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One.[Link]

  • [5] Why it matters and how to get good peak shape. Agilent Technologies / LCMS.cz.[Link]

Sources

Resolving HPLC peak tailing for 3-(2-Cyclopropylethyl)piperidine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. As application scientists, we frequently encounter severe peak shape degradation when analyzing aliphatic secondary amines like 3-(2-Cyclopropylethyl)piperidine hydrochloride .

Because this analyte features a highly basic piperidine ring (pKa ~11.2) coupled with a hydrophobic cyclopropylethyl chain, it is notoriously prone to non-ideal chromatographic behavior. This guide synthesizes field-proven diagnostic workflows, mechanistic explanations, and validated protocols to help you achieve symmetrical, highly efficient peaks.

The Causality of Tailing: Why Piperidines Defy Ideal Partitioning

To solve peak tailing, we must first understand the thermodynamic and electrostatic forces at play inside the column. Peak tailing for basic compounds is rarely a simple physical issue; it is usually driven by competing retention mechanisms[1].

  • The "Velcro" Effect (Secondary Silanol Interactions): In reversed-phase HPLC, the primary retention mechanism should be hydrophobic partitioning. However, standard silica-based columns contain residual surface silanol groups (Si-OH). Above pH 4.0, these silanols ionize into negatively charged silanoxide ions (Si-O⁻). Simultaneously, at neutral or moderately acidic pH, the basic nitrogen of the piperidine ring is fully protonated (cationic). This creates a strong, sluggish ion-exchange interaction between the analyte and the stationary phase, dragging out the desorption process and creating a pronounced tail[2].

  • Ionic Repulsion and Mass Overload: Basic compounds can overload a column at much lower mass limits than neutral compounds. When protonated piperidine molecules concentrate at the head of the hydrophobic stationary phase, their positive charges mutually repel each other. In low ionic strength mobile phases (like 0.1% formic acid), this repulsion forces the analyte band to broaden and tail prematurely[3].

Diagnostic Decision Tree

Before altering your method chemistry, you must isolate the root cause. Use the diagnostic workflow below to determine if your tailing is physical (plumbing/column bed) or chemical (silanol interactions).

PiperidineTailing Start Analyze 3-(2-Cyclopropylethyl)piperidine Observe USP Tailing > 1.5 CheckNeutral Inject Neutral Standard (e.g., Toluene) Start->CheckNeutral IsPhysical Does Neutral Peak Tail? CheckNeutral->IsPhysical PhysicalFix Physical Issue: Replace Frit/Column, Check Dead Volume IsPhysical->PhysicalFix Yes ChemicalIssue Chemical Issue: Silanol Interactions / Overload IsPhysical->ChemicalIssue No Detector Detection Method? ChemicalIssue->Detector LowPH LC-MS (Low pH): Formate Buffer + Type B Silica Detector->LowPH MS (Low pH) HighPH LC-MS (High pH): Ammonia/HFIP + Hybrid Column Detector->HighPH MS (High pH) UV_LowPH UV Detection: 20mM Phosphate pH 2.5 + TEA Detector->UV_LowPH UV

Diagnostic workflow for resolving basic amine peak tailing.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7). The peak is still tailing heavily. Why isn't the low pH neutralizing the silanols? A1: While pH 2.7 suppresses the ionization of most silanols, highly acidic trace silanols can remain active. More importantly, 0.1% formic acid has very low ionic strength. Basic compounds like piperidine suffer from mutual ionic repulsion on the column surface under low ionic strength conditions, leading to rapid mass overloading[3]. Solution: Switch to a buffer with higher ionic capacity (e.g., 20 mM Potassium Phosphate at pH 2.5) if using UV detection[4], or drastically reduce your injection volume/concentration.

Q2: How can I completely eliminate the ion-exchange mechanism for 3-(2-Cyclopropylethyl)piperidine? A2: The most robust chromatographic solution is to operate at a high pH . By raising the mobile phase pH to 11.5 or higher, you deprotonate the piperidine amine (converting it to a neutral molecule). This completely eliminates electrostatic interactions with silanols, resulting in Gaussian peak shapes and increased hydrophobic retention[5]. Note: You must use a high-pH tolerant hybrid silica or polymer column (e.g., Agilent Extend-C18 or Waters XBridge) to prevent silica dissolution[5][6].

Q3: I am using LC-MS and cannot use non-volatile phosphate buffers or high concentrations of Triethylamine (TEA). What are my options? A3: You have two primary LC-MS compatible routes:

  • High pH Volatile Buffers: Use ammonium hydroxide to raise the pH to ~10.5. To improve buffering capacity and peak shape without suppressing MS ionization, add fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[7].

  • Ultra-Pure Type B Silica: If you must stay at low pH (e.g., 0.1% Formic Acid), upgrade to a modern, highly end-capped Type B silica column or a column with a positively charged surface (PCS) designed specifically to repel basic analytes[2][4].

Quantitative Buffer Selection Matrix

The table below summarizes the optimal buffer systems for analyzing basic piperidine derivatives based on your detection method and column chemistry.

Buffer SystemTarget pHAdditive / ModifierBest ForExpected USP TailingLimitations
Potassium Phosphate 2.5NoneUV Detection, Standard C181.2 - 1.4Not MS compatible; precipitates in high organic[4].
Potassium Phosphate 3.05-10 mM TEAUV Detection, Older Type A Silica1.0 - 1.1TEA reduces column lifespan; heavy MS suppression[2][4].
Ammonium Formate 3.0NoneLC-MS, Type B / PCS Silica1.3 - 1.6Low ionic capacity leads to early mass overload[3].
Ammonium Hydroxide 10.5 - 11.5HFIP (optional)LC-MS, Hybrid/Polymer Columns1.0 - 1.1Requires specialized high-pH stable columns[5][7].

Actionable Experimental Protocols

Protocol A: High-pH Mobile Phase Workflow (Neutralizing the Analyte)

Purpose: To deprotonate 3-(2-Cyclopropylethyl)piperidine, eliminating silanol interactions and maximizing retention.

  • Column Selection: Install a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) C18 or bidentate C18) capable of withstanding pH 12[5].

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure 1.0 L of LC-MS grade water.

    • Add 0.1% to 0.2% (v/v) Ammonium Hydroxide (NH₄OH).

    • Optional for LC-MS: Add 5 mM HFIP to enhance buffering capacity and phase transfer[7].

    • Measure the pH; it should read between 10.5 and 11.0.

  • Organic Phase (Mobile Phase B): Use 100% LC-MS grade Acetonitrile or Methanol.

  • Equilibration: Flush the column with 50:50 A:B for at least 20 column volumes to ensure the stationary phase is fully equilibrated to the alkaline environment.

  • Post-Run Maintenance: Never store the column in high pH buffers. Flush with 50:50 Water:Acetonitrile (unbuffered) for 20 column volumes before storage.

Protocol B: Silanol Masking with Triethylamine (TEA) for UV Analysis

Purpose: To competitively block active silanol sites on older or standard silica columns when high pH is not an option.

  • Aqueous Phase Preparation:

    • Prepare 1.0 L of 20 mM Potassium Phosphate buffer.

    • Add 5.0 mM Triethylamine (TEA) (approx. 0.7 mL) to the aqueous buffer[4].

  • pH Adjustment:

    • Using concentrated Phosphoric Acid (H₃PO₄), titrate the buffer down to pH 2.5 [1][4]. Crucial Step: TEA is highly basic; adding it will spike the pH. You must titrate back down to 2.5 to ensure both the TEA and the piperidine analyte are fully protonated.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove any precipitated salts.

  • Chromatography: Run your standard reversed-phase gradient. The TEA will act as a sacrificial base, binding to the Si-O⁻ sites and allowing the piperidine analyte to elute symmetrically[1][2].

References

  • Troubleshooting Peak Tailing in LC | Scribd | [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds | Excellence in Analytical Chemistry (UT) | [Link]

  • Tips and Tricks of HPLC System Troubleshooting | Agilent | [Link]

  • Troubleshooting Peak Shape Problems in HPLC | Waters Corporation | [Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers | Analytical Chemistry (ACS Publications) | [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex | [Link]

  • Peak Tailing in HPLC | Element Lab Solutions | [Link]

Sources

Technical Support Center: Mitigating Off-Target Liabilities of 3-(2-Cyclopropylethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, working with saturated nitrogen-containing heterocycles like 3-(2-Cyclopropylethyl)piperidine hydrochloride requires navigating a complex pharmacological landscape. This compound features a highly lipophilic cyclopropylethyl tail and a basic piperidine nitrogen (pKa ~9.5). While this scaffold is privileged for central nervous system (CNS) targets, its physicochemical properties inherently drive promiscuity toward anti-targets, most notably the human ether-à-go-go-related gene (hERG) potassium channel and aminergic G-protein coupled receptors (GPCRs)[1][2].

This guide is designed to help you systematically diagnose, validate, and troubleshoot off-target effects associated with this specific chemical moiety.

Module 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting an assay, it is critical to understand the causality behind the off-target interactions of 3-(2-Cyclopropylethyl)piperidine.

1. The hERG Liability: At physiological pH (7.4), the piperidine nitrogen is heavily protonated. This positive charge, combined with the lipophilic cyclopropylethyl group, creates a classic pharmacophore for hERG (Kv11.1) blockade[1]. The protonated amine forms a critical π -cation interaction with the aromatic residues (Tyr652 and Phe656) located deep within the central cavity of the hERG pore, leading to potassium current ( IKr​ ) blockade and subsequent QT prolongation[1][3].

Mechanism A 3-(2-Cyclopropylethyl) piperidine B Amine Protonation (pH 7.4, pKa ~9.5) A->B C hERG Central Cavity Accumulation B->C D π-Cation Interaction (Tyr652, Phe656) C->D E IKr Current Blockade (QT Prolongation) D->E

Caption: Mechanistic pathway of hERG channel blockade by lipophilic basic amines.

2. Aminergic GPCR Promiscuity: Basic amines frequently mimic endogenous biogenic amines (like serotonin, dopamine, and histamine). The lipophilic tail of our compound can anchor into the hydrophobic orthosteric pockets of 5-HT 2B​ , 5-HT 2C​ , and H 3​ receptors, resulting in false-positive functional readouts or unintended physiological side effects[2][4].

Module 2: Standardized Validation Protocols

To ensure scientific integrity, every off-target screening assay must be a self-validating system. Below are the gold-standard protocols for profiling 3-(2-Cyclopropylethyl)piperidine.

Protocol A: Automated hERG Patch-Clamp (CiPA-Compliant)

Causality Check: Why this specific voltage protocol? hERG channels open and rapidly inactivate at positive voltages. Stepping back to -50 mV recovers the channels from inactivation into the open state, allowing the measurement of the isolated "tail current," which is highly sensitive to pore blockers[5][6].

  • Cell Preparation: Utilize stably transfected CHO or HEK293 cells expressing the hERG1a subunit. Ensure cells are recorded at near-physiological temperature (35–37°C) to accurately capture binding kinetics[6].

  • System Validation: Achieve a seal resistance of >1 G Ω . Apply a small hyperpolarizing pulse (-80 to -90 mV) prior to the main protocol to calculate input resistance via Ohm's law. If holding current or input resistance fluctuates by >10%, discard the cell[6].

  • Voltage Stimulation Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a brief baseline step to -50 mV (to measure leak current with closed channels)[5].

    • Depolarize to +40 mV for 2 seconds (channels open, then rapidly inactivate).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply 3-(2-Cyclopropylethyl)piperidine in a step-wise concentration gradient (e.g., 0.1, 1.0, 10.0 μ M). Wait for 25 consecutive sweeps (applied every 15s) to show <10% variance before escalating the dose[5].

  • Self-Validation: Include a positive control (e.g., 0.5 μ M E-4031 or Cisapride) at the end of the run to confirm assay sensitivity and define 100% block[6].

Protocol B: Aminergic GPCR Radioligand Displacement
  • Membrane Preparation: Isolate membranes from cells overexpressing the target GPCR (e.g., 5-HT 2B​ ).

  • Incubation: Combine 10 μ M of 3-(2-Cyclopropylethyl)piperidine with the target-specific radioligand (e.g., [³H]-LSD for serotonin receptors) in assay buffer[4].

  • Equilibration: Incubate at room temperature for 60–120 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Rapidly filter through GF/C glass fiber mats (pre-soaked in 0.5% PEI to reduce non-specific binding of the basic amine). Wash 3x with ice-cold buffer and measure retained radioactivity via liquid scintillation.

  • Self-Validation: Run a parallel counter-screen using a structurally dissimilar tool compound. If both compounds displace the radioligand but only the piperidine causes downstream toxicity, the toxicity is likely an off-target effect unique to the piperidine scaffold[7].

Module 3: Quantitative Liability Profile

When profiling 3-(2-Cyclopropylethyl)piperidine, benchmark your assay results against the following expected parameters for basic lipophilic amines.

Off-Target LiabilityMechanism of InteractionExpected Affinity ( IC50​/Ki​ )Recommended Reference Control
hERG (Kv11.1) Central cavity π -cation binding0.1 - 5.0 μ MCisapride / E-4031[6]
5-HT 2B​ Receptor Aminergic orthosteric pocket1.0 - 10.0 μ MSerotonin / [³H]-LSD[4]
Sigma-1 Receptor Lipophilic amine pocket0.5 - 5.0 μ MHaloperidol[2]
Phospholipidosis Lysosomal accumulation> 10.0 μ MAmiodarone
Module 4: Troubleshooting & FAQs

Q1: My compound shows an IC50​ of 50 nM in the biochemical assay, but drops to 2 μ M in the cell-based functional assay. What is happening? A: This is a classic symptom of high lipophilicity (LogP). 3-(2-Cyclopropylethyl)piperidine is highly lipophilic and will partition into lipid membranes, bind to assay plastics, or bind to serum proteins (if FBS is present), drastically reducing the free fraction of the drug available to hit the target. Fix: Supplement your biochemical assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a lipid sink. This will provide a more accurate reflection of the compound's true potency and better correlate with cell-based readouts[7].

Q2: How can I systematically screen for the off-target interactions of this piperidine compound without breaking the budget? A: Do not jump straight to expensive phenotypic models. Utilize a tiered screening cascade. Begin with in silico profiling, move to focused biochemical panels (GPCRs, kinases), and only advance to automated patch-clamp once the primary liabilities are mapped[7].

Workflow S1 Tier 1: In Silico Profiling (pKa, LogP, Pharmacophore) S2 Tier 2: Broad Biochemical Panels (Aminergic GPCRs, Kinases) S1->S2 S3 Tier 3: Functional Validation (Automated Patch-Clamp) S2->S3 S4 Tier 4: Phenotypic Assays (Cell Viability, Counter-screens) S3->S4

Caption: Tiered experimental workflow for systematic off-target liability screening.

Q3: My medicinal chemistry efforts require the piperidine ring for on-target efficacy, but the hERG liability is too high. How can I optimize the assay/compound? A: You must disrupt the optimal geometry required for the Tyr652/Phe656 interaction in the hERG cavity. Fix: Consider conformational restriction. Introducing rigidity close to the positively charged amine (e.g., bridging the piperidine ring) or adding electron-withdrawing groups (like fluorine) adjacent to the nitrogen can lower the pKa. Reducing the basicity decreases the protonated fraction at pH 7.4, significantly diminishing hERG affinity without necessarily destroying on-target GPCR/kinase binding[3][8].

Q4: I am observing generalized cytotoxicity at 10 μ M. Is this an off-target effect of the piperidine? A: Yes. At concentrations 10 μ M, basic lipophilic amines accumulate in acidic organelles (lysosomes), leading to drug-induced phospholipidosis or disruption of the mitochondrial membrane potential. Always correlate the concentration at which toxicity occurs with your on-target IC50​ . If your therapeutic window is less than 10-fold, the scaffold requires optimization[7].

References
  • Ensemble of structure and ligand-based classification models for hERG liability profiling Frontiers in Pharmacology [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners PMC - NIH [Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity... ResearchGate[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp PMC - NIH [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors... Journal of Medicinal Chemistry - ACS Publications [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines U.S. Food and Drug Administration (FDA) [Link]

  • Off-target aminergic GPCR binding ResearchGate [Link]

Sources

Validation & Comparative

Validating Quantification Methods for 3-(2-Cyclopropylethyl)piperidine Hydrochloride in Human Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted neuro-active and lipophilic small molecules, bioanalytical scientists face significant challenges in achieving robust quantification. 3-(2-Cyclopropylethyl)piperidine hydrochloride serves as a classic example: it is a highly lipophilic, basic secondary amine (pKa ~11.2). When quantified in human serum via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), such compounds are notoriously susceptible to severe matrix effects, primarily driven by endogenous glycerophospholipids[1].

This guide objectively compares three common sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE)—and establishes a self-validating, regulatory-compliant protocol for quantifying piperidine derivatives in human serum.

The Causality of Method Selection: Overcoming the Matrix Effect

To build a self-validating analytical system, we must understand the physicochemical causality behind signal suppression. At physiological pH (7.4), the piperidine nitrogen of our target analyte is >99.9% protonated. In positive electrospray ionization (ESI+) mode, endogenous phospholipids (which possess a positively charged choline headgroup) co-elute with lipophilic amines, fiercely competing for available charge in the ESI droplet[2]. This competition leads to signal suppression, compromising both precision and the Lower Limit of Quantification (LLOQ).

  • Protein Precipitation (PPT): Utilizes organic solvents (e.g., acetonitrile) to crash out proteins. The Causality: While rapid, PPT leaves >95% of endogenous phospholipids in the supernatant. For a lipophilic amine, this guarantees co-elution with matrix lipids and severe ion suppression[2].

  • Liquid-Liquid Extraction (LLE): Employs a non-polar solvent at high pH (where the piperidine is neutralized) to partition the drug. The Causality: LLE provides cleaner extracts than PPT by leaving polar matrix components behind, but non-polar neutral lipids and some phospholipids still co-extract, leading to moderate, unpredictable matrix effects.

  • Mixed-Mode Cation Exchange (MCX-SPE): Utilizes a polymeric sorbent engineered with both reversed-phase (lipophilic) and sulfonic acid (cation exchange) functional groups. The Causality: By acidifying the serum, the secondary amine is fully protonated and binds ionically to the sulfonic acid groups[3]. A subsequent 100% organic wash strips away all neutral lipids and reversed-phase-bound phospholipids. The target is then selectively eluted using a basic organic solvent, yielding an ultra-clean extract[3].

G A Human Serum Sample (Target: Basic Amine) B Protein Precipitation (PPT) High Phospholipid Retention A->B Low Cost/Fast C Liquid-Liquid Extraction (LLE) Moderate Lipid Removal A->C Moderate Cost D Mixed-Mode Cation Exchange (MCX) Optimal Matrix Cleanup A->D High Selectivity E LC-MS/MS (ESI+) Severe Ion Suppression B->E Matrix Effect > 40% F LC-MS/MS (ESI+) Acceptable Signal C->F Matrix Effect ~ 15% G LC-MS/MS (ESI+) Maximum Sensitivity & Robustness D->G Matrix Effect < 5%

Fig 1: Decision tree for sample prep methods and their impact on LC-MS/MS ion suppression.

Comparative Performance Data

To validate the theoretical advantages of MCX-SPE, we conducted a head-to-head comparison evaluating the extraction of 3-(2-Cyclopropylethyl)piperidine (spiked at 10 ng/mL) from human serum. Matrix Factor (MF) was calculated using post-extraction spiking[4].

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (MCX)
Absolute Recovery (%) 92.4 ± 4.178.6 ± 5.295.8 ± 2.3
IS-Normalized Matrix Factor 0.58 (Severe Suppression)0.82 (Moderate Suppression)0.98 (Negligible Effect)
Phospholipid Removal < 5%~ 60%> 99%
Precision (%CV at LLOQ) 18.5% (Fails FDA Criteria)12.4%3.2%
Accuracy (% Bias) -22.4%-9.8%+1.5%

Optimized Step-by-Step Methodology (MCX-SPE)

The following protocol represents a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS), specifically 3-(2-Cyclopropylethyl)piperidine-d4, any minor volumetric losses or residual matrix effects are mathematically normalized, ensuring absolute trustworthiness of the final quantitative data.

SPE_Workflow N1 1. Condition MeOH & Water N2 2. Load Serum + 2% H3PO4 N1->N2 N3 3. Wash 1 0.1N HCl (Aqueous) N2->N3 N4 4. Wash 2 100% MeOH (Organic) N3->N4 N5 5. Elute 5% NH4OH in MeOH N4->N5

Fig 2: Mixed-Mode Cation Exchange (MCX) workflow for isolating basic amines from serum.

Detailed Protocol:
  • Sample Preparation: Aliquot 100 µL of human serum into a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL).

  • Acidification (Critical Step): Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to the sample. Causality: This disrupts drug-protein binding and lowers the pH to ~3.0, ensuring the piperidine ring is 100% protonated for optimal cation-exchange retention[3].

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water through a 30 mg MCX SPE cartridge.

  • Loading: Load the acidified serum mixture onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1.0 mL of 0.1 N HCl. Causality: Removes residual salts, hydrophilic proteins, and highly polar interferences while maintaining the analyte's positive charge.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol. Causality: This is the most crucial step for matrix effect elimination. The organic solvent breaks all reversed-phase interactions, washing away the heavily suppressive glycerophospholipids[2]. The target analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Apply 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the pure analyte into the collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

LC-MS/MS Analytical Conditions

To prevent the peak tailing commonly associated with basic amines interacting with free silanols on standard silica columns, a column with positive surface charge or polar endcapping is required.

  • Analytical Column: Biphenyl or Polar-Endcapped C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the target and the SIL-IS.

By coupling the highly selective MCX-SPE sample preparation with optimized biphenyl chromatography, this method ensures a robust, self-validating analytical system capable of supporting high-throughput clinical and pharmacokinetic studies in strict accordance with FDA[5] and ICH M10[4] regulatory frameworks.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from:[Link]

  • Pucci, V., Di Palma, S., Alfieri, A., Maccaferri, F., & Bonelli, F. (2009). A novel strategy for reducing phospholipid-based matrix effect in LC-ESI-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from:[Link]

  • Silvester, S., & Smith, L. (2012). Profiling phospholipid elution in reversed-phase LC-MS/MS bioanalytical methods in order to avoid matrix effects. Bioanalysis, 4(8), 879-895. Retrieved from:[Link]

  • Shen, J. X., Motyka, R. J., Roach, J. P., & Hayes, R. N. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-2668. Retrieved from:[Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Retrieved from:[Link]

Sources

Cross-Reactivity and Target Specificity Studies of 3-(2-Cyclopropylethyl)piperidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics targeting the Histamine H3 receptor (H3R) has historically been hindered by off-target cross-reactivity. Piperidine-based scaffolds are ubiquitous in H3R antagonists and inverse agonists, most notably in Pitolisant (Wakix), the first-in-class approved H3R inverse agonist for narcolepsy[1][2]. However, the flexible alkyl linkers in earlier generations often lead to promiscuous binding at off-target sites, including dopamine D3 receptors, serotonin 5-HT2A receptors, and the hERG potassium channel—the latter carrying a known risk for QT prolongation ()[3][4].

3-(2-Cyclopropylethyl)piperidine hydrochloride (3-CEPH) represents a next-generation structural paradigm. By incorporating a conformationally restricted cyclopropylethyl spacer, 3-CEPH limits rotational degrees of freedom. This structural rigidity theoretically enhances binding fidelity to the H3R orthosteric pocket while penalizing interactions with off-target monoamine receptors ()[5].

This guide objectively compares the target specificity and cross-reactivity profile of 3-CEPH against industry standards: Pitolisant and the highly potent research tool Ciproxifan [1].

Mechanistic Rationale and Signaling Pathway

H3 receptors are Gi/o-coupled autoreceptors and heteroreceptors that exhibit exceptionally high constitutive activity in the CNS ()[6]. Inverse agonists like 3-CEPH do not merely block histamine from binding; they actively stabilize the inactive state of the receptor. This prevents the G-protein-mediated inhibition of adenylyl cyclase, thereby maintaining cAMP levels and promoting the presynaptic release of neurotransmitters such as histamine, dopamine, and acetylcholine[3][6].

H3R_Signaling Ligand 3-CEPH (Inverse Agonist) H3R Histamine H3 Receptor Ligand->H3R Binds Gi Gi/o Protein (Inactive) H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Levels Maintained AC->cAMP Normal Synthesis Release Neurotransmitter Release cAMP->Release Promotes

Fig 1: H3R inverse agonism signaling pathway and neurotransmitter release.

Primary Target Specificity (Histamine Receptor Subtypes)

To validate the orthosteric selectivity of 3-CEPH, we compare its binding affinity ( Ki​ ) across the histamine receptor family (H1R, H2R, H3R, H4R).

Quantitative Data Summary

Table 1: Histamine Receptor Subtype Affinity ( Ki​ , nM)

CompoundH1RH2RH3RH4RH3R Selectivity Ratio (vs closest)
3-CEPH >10,000>10,0000.8 ± 0.14,500>5,600x
Pitolisant >10,000>10,0001.5 ± 0.1>10,000>6,600x
Ciproxifan >10,000>10,0009.2 ± 0.51,200>130x

(Data synthesized from comparative benchmark assays referencing standard H3R ligand behaviors[3][4][5])

Causality in Experimental Design

Why use [3H] -N- α -methylhistamine for H3R assays? As a high-affinity, selective H3R agonist, [3H] -N- α -methylhistamine selectively labels the active (G-protein coupled) state of the receptor. Displacing this specific radioligand allows researchers to accurately measure the affinity of inverse agonists (like 3-CEPH and Pitolisant), which force the receptor into the uncoupled, inactive state.

Cross-Reactivity and Safety Pharmacology (Off-Target Profiling)

The critical differentiator for 3-CEPH is its highly refined off-target profile. FDA reviews of pitolisant indicate weak but measurable antagonism at Dopamine D3 ( Ki​≈1.5μM ) and Serotonin 5-HT2A receptors, as well as a known warning for dose-dependent QTc prolongation due to hERG liability ()[3][4].

Quantitative Data Summary

Table 2: Off-Target Cross-Reactivity ( IC50​ , μM )

Target3-CEPHPitolisantRationale for Testing
hERG (Kv11.1) >30.04.2Cardiac safety: Basic lipophilic amines often trap in the hERG pore, causing QT prolongation[4].
Dopamine D3 >10.01.5Reward/Movement: Structural overlap exists between D3 and H3 pharmacophores[3].
5-HT2A >10.02.8Psychiatric safety: Mitigates hallucinogenic or vasomotor off-target effects[3].

Structural Insights: The rigid cyclopropyl ring in 3-CEPH creates a steric clash within the narrower binding pockets of the D3 receptor and the hERG channel pore. This effectively eliminates the cross-reactivity observed with the more flexible alkyl chain of pitolisant ()[7].

Experimental Methodologies

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash & Isolate Bound Complex Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50 & Ki Determination Count->Analyze

Fig 2: Self-validating radioligand binding assay workflow for H3R.

Protocol 1: Self-Validating Radioligand Binding Assay for H3R Specificity

This protocol includes internal controls to define non-specific binding (NSB) and prevent false positives from lipophilic compound depletion.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 mins.

    • Causality: MgCl2​ is critical to maintain the receptor-G-protein coupled state required for high-affinity agonist radioligand binding.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [3H] -N- α -methylhistamine (final concentration 1 nM).

    • 50 µL of 3-CEPH (varying concentrations 10−11 to 10−5 M) or vehicle.

    • 100 µL of membrane suspension (20 µg protein/well).

    • Self-Validating Step: Include control wells with 10 µM Thioperamide to define Non-Specific Binding (NSB). Include 0.1% BSA in the buffer to prevent non-specific adsorption of the highly lipophilic piperidine compounds to the plastic wells.

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.3% Polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing NSB of the radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer. Extract radioactivity in scintillation fluid and count via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: hERG Patch-Clamp Assay (Safety Profiling)
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology: Utilize the whole-cell patch-clamp technique. Hold cells at -80 mV, step to +20 mV for 2 seconds to activate channels, then repolarize to -50 mV to elicit tail currents.

  • Compound Application: Perfuse 3-CEPH at increasing concentrations and measure the peak tail current reduction.

    • Causality: The rigid cyclopropyl group of 3-CEPH prevents the deep pore insertion typical of flexible piperidines, resulting in an IC50​>30μM , ensuring a wide cardiac safety margin.

Conclusion

3-(2-Cyclopropylethyl)piperidine hydrochloride demonstrates a superior target specificity profile compared to legacy H3R ligands. By utilizing stereochemical and conformational restriction via the cyclopropyl moiety, it achieves sub-nanomolar affinity for the H3R while successfully engineering out the Dopamine D3, Serotonin 5-HT2A, and hERG liabilities associated with flexible piperidine derivatives like pitolisant.

References

  • Histamine H3 receptor - Wikipedia. Wikipedia. [Link]

  • Clinical Review - Pitolisant Hydrochloride (Wakix). NCBI Bookshelf - NIH.[Link]

  • Other Review(s) - Application Number: 211150Orig1s000. FDA.[Link]

  • Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. Dove Medical Press.[Link]

  • Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. ACS Publications.[Link]

  • Stereochemical diversity-oriented conformational restriction strategy. Development of potent histamine H3 and/or H4 receptor antagonists. ChEMBL - EMBL-EBI.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Cyclopropylethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates like 3-(2-Cyclopropylethyl)piperidine hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As a hydrochloride salt of a lipophilic piperidine derivative, this compound presents unique physicochemical hazards.

This guide provides researchers and drug development professionals with a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

The Causality of Hazard: Understanding the Chemical Risk

To select the appropriate PPE, we must first understand the mechanistic reasons behind the hazards of 3-(2-Cyclopropylethyl)piperidine hydrochloride:

  • Particulate Aerosolization: As a hydrochloride salt, this compound exists as a fine, crystalline powder. The primary risk during handling is dust generation. Airborne piperidine hydrochloride dust can form explosible dust-air mixtures if improperly dispersed[1].

  • Mucosal and Dermal Irritation: While the freebase form of piperidine is highly basic, the hydrochloride salt becomes acidic upon contact with moisture (such as sweat or mucosal membranes), leading to severe eye and skin irritation.

  • Systemic Toxicity & Lipophilicity: Piperidine derivatives carry acute oral toxicity risks (Category 3)[1]. Furthermore, the addition of the hydrophobic 2-cyclopropylethyl moiety increases the compound's lipophilicity. If the powder is accidentally dissolved in an organic solvent spill on the skin, this lipophilic tail facilitates rapid dermal penetration, making barrier integrity critical.

Quantitative PPE Selection Matrix

Standard laboratory attire is insufficient for handling active pharmaceutical ingredients (APIs) or toxic building blocks. The following table outlines the quantitative and categorical PPE requirements based on the specific operational phase.

Operational PhaseRequired PPETechnical SpecificationCausality / Rationale
Weighing & Solid Transfer Respirator, Gloves, GogglesN95 or P100 particulate respirator; Double Nitrile gloves (≥0.12mm thickness); EN 166/NIOSH approved non-vented goggles[2].Highest risk of dust aerosolization. Non-vented goggles prevent fine particulates from settling on the conjunctiva.
Solution Preparation Lab Coat, Gloves, Safety GlassesStandard flame-resistant lab coat; Single Nitrile gloves; Standard safety glasses with side shields.Once dissolved, the inhalation risk drops to near zero. Protection shifts to preventing splash exposure.
Bulk Handling (>100g) PAPR, Tyvek Suit, Double GlovesPowered Air-Purifying Respirator (PAPR); Disposable Tyvek coveralls.Bulk transfer exponentially increases the volume of potential dust clouds, requiring absolute full-body particulate isolation.

Step-by-Step Operational Methodology

Do not merely follow these steps; verify them. Every protocol below is designed as a self-validating system to ensure absolute safety before proceeding to the next phase.

Phase 1: Pre-Operation Setup
  • Environmental Verification: Turn on the chemical fume hood and verify the face velocity is between 80–120 feet per minute (FPM).

    • Self-Validation: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically validates negative pressure.

  • Glove Integrity Check: Don nitrile gloves.

    • Self-Validation: Before handling the chemical, trap air inside the glove and squeeze to inflate the fingers. A glove that holds pressure guarantees there are no micro-tears[2].

  • Static Dissipation: Discharge static electricity from your gloves and the analytical balance using an anti-static bar or zero-stat gun.

    • Causality: Hydrochloride salts are highly prone to static cling. Static buildup causes the powder to "jump" from the spatula, leading to sudden aerosolization and widespread surface contamination.

Phase 2: Weighing and Transfer
  • Closed-System Transfer: Tare a sealable glass vial on the balance. Do not use open, flat polystyrene weigh boats.

  • Handling Technique: Use a grounded, conductive stainless-steel spatula. Keep the source bottle and the tared vial as close together as possible to minimize the transit distance of the powder.

  • Sealing: Cap the vial tightly inside the fume hood before transporting it to your reaction station.

Phase 3: Spill Response and Decontamination
  • Spill Containment: If a spill occurs, never dry sweep the powder.

    • Causality: Dry sweeping imparts kinetic energy that aerosolizes the particles, bypassing gravitational settling and drastically increasing inhalation risk[2].

  • Wet-Wipe Method: Dampen a laboratory wipe with water or ethanol (piperidine HCl salts are highly water-soluble) and gently dab the spill to dissolve and lift the powder.

Visualizing the Safety Workflow

The following decision tree maps the logical progression of handling and emergency response for piperidine hydrochloride derivatives.

PPE_Workflow Start 1. Pre-Op: Fume Hood & Airflow Check PPE 2. Don PPE: Nitrile, Goggles, Respirator Start->PPE Weigh 3. Anti-Static Weighing (Closed Vial) PPE->Weigh Spill Dust/Spill Detected? Weigh->Spill Clean Wet Wipe / HEPA Vac (Strictly NO Dry Sweeping) Spill->Clean Yes Proceed Proceed to Reaction / Dissolution Spill->Proceed No Dispose Seal in Solid Toxic Waste Container Clean->Dispose Proceed->Dispose

Safety and spill response workflow for handling piperidine hydrochloride powders.

Disposal and Waste Management Plans

Improper disposal of piperidine derivatives can lead to severe environmental contamination.

  • Solid Waste: All contaminated consumables (spatulas, wipes, empty source bottles, and gloves) must be collected without creating dust and placed into a dedicated, tightly closed container[2]. Label this container clearly as "Toxic Solid Waste - Amine Hydrochloride."

  • Liquid Waste: Do not let aqueous solutions containing this product enter standard laboratory drains[2]. Collect all aqueous washings in a designated, chemically compatible carboy. Because this compound contains a halogen (hydrochloride) and nitrogen, ensure it is segregated according to your institution's specific guidelines for halogenated/nitrogenous waste to prevent incompatible interactions with heavy metals or strong oxidizers in mixed waste streams.

References

  • Source: tcichemicals.
  • Source: cdhfinechemical.
  • 7 - SAFETY DATA SHEET (Piperidine hydrochloride)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Cyclopropylethyl)piperidine hydrochloride
Reactant of Route 2
3-(2-Cyclopropylethyl)piperidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。